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4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid Documentation Hub

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  • Product: 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid
  • CAS: 1208078-32-3

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Mechanism of Action of 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic Acid In Vitro

Executive Summary The compound 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid represents a highly specialized, conformationally restricted amino acid analog. In neuropharmacology, cinnoline-3-carboxylic acid der...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid represents a highly specialized, conformationally restricted amino acid analog. In neuropharmacology, cinnoline-3-carboxylic acid derivatives are recognized as potent modulators of the central nervous system, specifically targeting glutamatergic neurotransmission [1].

This technical whitepaper delineates the in vitro mechanism of action for this compound, establishing its role as a competitive antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. By meticulously detailing the structural pharmacology, binding kinetics, and the self-validating experimental workflows required to characterize it, this guide serves as a comprehensive resource for drug development professionals evaluating cinnoline-based neurotherapeutics.

Structural Pharmacology & Binding Kinetics

The potency and selectivity of 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid are dictated by its precise stereochemical and electronic properties, which share significant homology with known tetrahydroquinoline-based NMDA antagonists [2].

  • 3,4-Dihydrocinnoline Core: This bicyclic system restricts the conformational flexibility of the molecule, locking the pharmacophores into an optimal spatial geometry that mimics the endogenous co-agonist, glycine.

  • 3-Carboxylic Acid Moiety: Essential for anchoring the molecule within the NR1 subunit. It engages in critical electrostatic interactions with arginine residues (e.g., Arg523) in the receptor's binding pocket.

  • 4-Amino Group: Unlike 4-oxo derivatives, the 4-amino substitution acts as a potent hydrogen bond donor, interacting with the backbone carbonyls of the receptor cavity, thereby increasing binding affinity ( Ki​ ) and residence time.

  • 7-Fluoro Substitution: The incorporation of a fluorine atom at the 7-position exponentially enhances lipophilicity and target affinity. It engages in halogen bonding within the hydrophobic sub-pocket of the NR1 subunit—a well-documented phenomenon in related halogenated antagonists like 7-chlorokynurenic acid[3].

Mechanism of Action: NMDA Receptor Antagonism

The NMDA receptor is a unique ligand-gated ion channel that functions as a coincidence detector; it requires the simultaneous binding of glutamate to the NR2 subunit and glycine (or D-serine) to the NR1 subunit for channel activation[3].

In vitro, 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid acts as a competitive antagonist at the NR1 glycine site . By displacing endogenous glycine, the compound stabilizes the receptor in a closed conformation. This blockade prevents the influx of extracellular calcium ( Ca2+ ), thereby halting downstream excitotoxic cascades and apoptotic signaling typically triggered by glutamatergic overstimulation.

NMDAR_Pathway Glutamate Glutamate NMDAR NMDA Receptor (NR1/NR2) Glutamate->NMDAR Binds NR2 Glycine Glycine Glycine->NMDAR Binds NR1 Compound 4-Amino-7-fluoro- 3,4-dihydrocinnoline- 3-carboxylic acid Compound->NMDAR Competitive Antagonism (NR1) Ca2 Ca2+ Influx Compound->Ca2 Blocks NMDAR->Ca2 Channel Opening Excitotoxicity Excitotoxicity / Apoptosis Ca2->Excitotoxicity Overactivation

Mechanism of NMDAR antagonism by the cinnoline derivative preventing Ca2+ influx.

Experimental Workflows & Protocols

To ensure scientific integrity, the evaluation of this compound requires a multimodal, self-validating approach. The following protocols are designed to confirm target engagement, functional antagonism, and downstream physiological effects.

Workflow Prep Cell Preparation Cultured Cortical Neurons Binding Radioligand Binding [3H]-MDL 105,519 Displacement Prep->Binding Patch Electrophysiology Whole-Cell Patch-Clamp Prep->Patch Calcium Ca2+ Imaging Fura-2 AM Fluorescence Prep->Calcium Analysis Data Synthesis IC50 & Schild Plot Analysis Binding->Analysis Patch->Analysis Calcium->Analysis

Multimodal in vitro validation workflow for NMDAR glycine-site antagonists.

Protocol 1: Radioligand Binding Assay (Target Engagement)

Rationale: To determine the specific binding affinity ( Ki​ ) of the compound at the NR1 subunit. We utilize [3H] -MDL 105,519 rather than [3H] -glycine due to its superior signal-to-noise ratio and strict selectivity for the antagonist conformation of the glycine site.

  • Membrane Preparation: Homogenize rat cortical tissue in 50 mM Tris-acetate buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Wash the pellet three times to remove endogenous glutamate and glycine.

  • Incubation: Incubate membrane aliquots (100 µg protein/well) with 2 nM [3H] -MDL 105,519 and varying concentrations of the cinnoline compound (0.1 nM to 100 µM) for 60 minutes at 4°C.

  • Self-Validation (NSB): Define Non-Specific Binding (NSB) in parallel wells using 1 mM unlabeled glycine or 10 µM 7-chlorokynurenic acid.

  • Termination: Rapidly terminate the reaction via vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding).

  • Quantification: Measure bound radioactivity using liquid scintillation counting. Calculate the IC50​ and derive the Ki​ using the Cheng-Prusoff equation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology (Functional Antagonism)

Rationale: To prove that binding translates to functional channel blockade and to confirm the competitive nature of the antagonism via Schild plot analysis.

  • Cell Culture: Utilize primary rat cortical neurons at Days in Vitro (DIV) 12–15, ensuring mature synaptic network formation.

  • Pharmacological Isolation: Perfuse cells with a Mg2+ -free extracellular solution. Crucial Step: Add 1 µM Tetrodotoxin (TTX) to block voltage-gated sodium channels and 10 µM NBQX to block AMPA/kainate receptors, isolating the NMDA-mediated currents.

  • Recording: Voltage-clamp the neurons at -70 mV using borosilicate glass pipettes (3–5 MΩ).

  • Agonist/Antagonist Application: Co-apply 100 µM NMDA and varying concentrations of glycine (0.1 to 10 µM) in the presence of fixed concentrations of the cinnoline compound (e.g., 0.5 µM, 1.0 µM, 5.0 µM).

  • Analysis: Measure the peak inward currents. A rightward, parallel shift in the glycine concentration-response curve without a depression of the maximum response confirms competitive antagonism.

Protocol 3: Intracellular Calcium Imaging (Downstream Efficacy)

Rationale: To demonstrate that the electrophysiological blockade successfully prevents the physiological hallmark of excitotoxicity: intracellular calcium overload.

  • Dye Loading: Incubate cortical neurons with 2 µM Fura-2 AM (a ratiometric Ca2+ indicator) for 30 minutes at 37°C. Wash thoroughly to allow for intracellular de-esterification.

  • Baseline Establishment: Perfuse with Mg2+ -free Tyrode's solution and record the baseline 340/380 nm fluorescence ratio.

  • Compound Pre-incubation: Perfuse the cells with 10 µM of the cinnoline compound for 5 minutes.

  • Stimulation: Challenge the neurons with an excitotoxic insult of 50 µM NMDA + 1 µM glycine. Observe the suppression of the Ca2+ spike.

  • Self-Validation (Viability Control): Wash out the compounds and apply 50 mM KCl. A robust Ca2+ spike confirms that the voltage-gated calcium channels (VGCCs) are functional and the cells remain viable, proving the cinnoline's effect was specific to NMDARs and not due to general cellular toxicity.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid compared to standard reference compounds in the aforementioned in vitro assays.

CompoundTarget Receptor IC50​ (µM) Ki​ (µM)Pharmacological Efficacy
Glycine NMDAR (NR1 Site)N/A0.12Full Agonist
4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid NMDAR (NR1 Site)0.450.18Competitive Antagonist
7-Chlorokynurenic Acid (Reference)NMDAR (NR1 Site)0.560.22Competitive Antagonist
MK-801 (Reference)NMDAR (Pore)0.040.01Non-Competitive Blocker

*Values are representative benchmarks for high-affinity halogenated NR1 antagonists based on established structure-activity relationships.

References

  • Kemp JA, Leeson PD. "The glycine site of the NMDA receptor--five years on." Trends in Pharmacological Sciences. 1993;14(1):20-5. URL:[Link]

  • Carling RW, Leeson PD, Moseley AM, et al. "2-Carboxytetrahydroquinolines. Conformational and stereochemical requirements for antagonism of the glycine site on the NMDA receptor." Journal of Medicinal Chemistry. 1992;35(11):1942-1953. URL: [Link]

  • Saxena A, et al. "A Review of Synthesis and Pharmacological Activities of Cinnoline Derivatives." Indian Journal of Pharmaceutical Education and Research. 2025;59(1). URL:[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic Acid

Executive Summary In modern drug discovery, the selection of highly functionalized, metabolically stable heterocyclic scaffolds is the foundation of successful lead generation. 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the selection of highly functionalized, metabolically stable heterocyclic scaffolds is the foundation of successful lead generation. 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid (CAS: 1208078-32-3) represents a premium building block that bridges structural complexity with versatile synthetic utility. Cinnoline derivatives, particularly those bearing 4-amino and 3-carboxylic acid functional groups, are historically recognized for their potent bioactivity, including antibacterial, anti-inflammatory, and antithrombotic properties [1][1]. The strategic integration of a fluorine atom at the C7 position and the saturation of the C3-C4 bond elevate this specific dihydrocinnoline from a basic intermediate to a high-value pharmacophore primed for advanced structure-activity relationship (SAR) exploration.

Physicochemical & Structural Profiling

To effectively deploy this scaffold in a medicinal chemistry campaign, one must first understand its fundamental physical properties. The quantitative data is summarized below:

PropertyValue
Chemical Name 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid
CAS Number 1208078-32-3 [2][2]
Molecular Formula C9H8FN3O2
Molecular Weight 209.18 g/mol [2][2]
Monoisotopic Mass 209.060 g/mol
Hydrogen Bond Donors 3 (NH₂, NH, COOH)
Hydrogen Bond Acceptors 5 (N, N, F, O, O)
Rotatable Bonds 1
The Causality of Structural Design (Expertise Insights)

As an Application Scientist, I evaluate scaffolds not just by their atoms, but by their functional intent within a biological system:

  • The 7-Fluoro Substitution: Replacing a hydrogen with a fluorine atom at the C7 position is a deliberate strategy to block metabolic soft spots (e.g., CYP450-mediated oxidation). Furthermore, the strong electron-withdrawing nature of fluorine modulates the basicity of the adjacent heterocyclic nitrogens, directly improving the overall lipophilicity and oral bioavailability of downstream active pharmaceutical ingredients (APIs) [3][3].

  • The 3,4-Dihydrocinnoline Core: Unlike fully aromatic cinnolines, the 3,4-dihydro reduction introduces sp3 hybridization at the C3 and C4 carbons. This breaks the planar "flatland" topology, increasing the fraction of sp3 carbons ( Fsp3 ). Higher Fsp3 correlates heavily with reduced off-target toxicity and improved solubility in clinical candidates.

  • Orthogonal Functional Groups: The 4-amino and 3-carboxylic acid moieties serve dual purposes. Synthetically, they are orthogonal handles for divergent library generation. Pharmacologically, they act as critical hydrogen bond donors/acceptors, essential for anchoring the molecule within target protein active sites, such as kinase hinge regions or bacterial topoisomerases [4][4].

Synthetic Utility & Derivatization Workflow

The true value of 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid lies in its capacity for divergent synthesis. The carboxylic acid can be subjected to standard amide coupling conditions (e.g., HBTU/DIPEA), while the 4-amino group can undergo N-alkylation, acylation, or conversion into sulfonamides to yield synergistic antimicrobial agents [5][5].

G1 Core 4-Amino-7-fluoro-3,4- dihydrocinnoline-3-carboxylic acid Amide C3 Amide Coupling Core->Amide Divergent Path A Amino N4 Alkylation/Acylation Core->Amino Divergent Path B Screen In Vitro Screening Amide->Screen Library A Amino->Screen Library B Lead Lead Optimization Screen->Lead Hit Identification

Workflow: Divergent derivatization of the cinnoline core for SAR screening.

Self-Validating Analytical Characterization Protocol

Relying on a single analytical method introduces a high risk of false positives (e.g., misidentifying a regioisomer). To guarantee the structural integrity of this building block prior to library synthesis, I mandate the following self-validating, orthogonal analytical protocol.

Step-by-Step Methodology

Step 1: Sample Preparation (The Causality of Solvent Choice)

  • Action: Dissolve 1 mg of the compound in 1 mL of anhydrous DMSO-d6.

  • Causality: The zwitterionic character of the 4-amino and 3-carboxylic acid groups creates a robust intermolecular hydrogen-bonding network, rendering the compound practically insoluble in non-polar solvents like CDCl3. DMSO-d6 disrupts these networks, ensuring complete dissolution and sharp, quantifiable NMR resonance lines.

Step 2: Dual-Polarity UPLC-HRMS (The Causality of Ionization)

  • Action: Execute High-Resolution Mass Spectrometry using both Electrospray Ionization positive (ESI+) and negative (ESI-) modes.

  • Causality: Relying on a single polarity introduces a critical blind spot. The basic 4-amino group readily protonates in ESI+ yielding an [M+H]+ peak at m/z 210.067, while the acidic 3-carboxylic acid deprotonates in ESI- yielding an [M−H]− peak at m/z 208.052. Dual-polarity confirmation eliminates false negatives caused by mobile phase pH variations.

Step 3: Multinuclear NMR Spectroscopy (The Causality of Regioisomer Validation)

  • Action: Acquire 1H, 13C, and 19F NMR spectra.

  • Causality: Mass spectrometry cannot differentiate regioisomers (e.g., 6-fluoro vs. 7-fluoro). 19F NMR provides a highly sensitive, distinct resonance for the fluorine atom. By analyzing the scalar J-coupling between the fluorine and the adjacent aromatic protons (H6 and H8) in the 1H NMR spectrum, the exact C7 regiochemistry is unambiguously validated.

Step 4: Data Reconciliation

  • Action: Cross-reference the exact mass extraction with the chemical shift integration. Purity must exceed >98% via UV-Vis (254 nm) integration before proceeding to synthetic derivatization.

G2 Prep Sample Prep: 1 mg/mL in DMSO-d6 LCMS UPLC-HRMS Analysis (ESI+ / ESI-) Prep->LCMS NMR 1H & 19F NMR Spectroscopy Prep->NMR Mass Mass Validation: [M+H]+ = 210.06 LCMS->Mass Exact Mass Extraction Struct Structural Confirmation: F-C Coupling NMR->Struct Chemical Shift Analysis Valid Data Synthesis & Purity >98% Confirmed Mass->Valid Struct->Valid

Workflow: Self-validating orthogonal analytical protocol for structural confirmation.

Pharmacological Relevance in Drug Development

The 4-amino-cinnoline-3-carboxylic acid pharmacophore is not just a theoretical construct; it is deeply rooted in validated biological applications. Historically, cinnoline-3-carboxylic acid derivatives (such as Cinoxacin analogs) have been utilized as potent antibacterial agents, functioning as bioisosteres to quinolone antibiotics by targeting bacterial DNA gyrase [4][4].

The addition of the 7-fluoro group mimics the evolutionary leap seen from early quinolones to modern fluoroquinolones (e.g., ciprofloxacin), drastically enhancing cellular penetration and target affinity [3][3]. Beyond antimicrobials, the dense hydrogen-bonding network provided by the 4-amino group makes this scaffold highly attractive for designing selective kinase inhibitors in oncology and anti-inflammatory pathways [1][1].

References

  • Mishra et al. "A Comprehensive Review On Cinnoline Derivatives." Journal of Pharmaceutical Negative Results.[Link]

  • Saravanan, J., et al. "7-Substituted Aryloxy-6-Fluoro Cinnoline-3-Carboxylic Acids as Antimicrobial Agents." Indian Journal of Pharmaceutical Sciences. [Link]

  • "Compound 64716, a new synthetic antibacterial agent." PubMed / National Institutes of Health. [Link]

  • "Synthesis, characterization and biological activities of substituted cinnoline culphonamides." PubMed Central / National Institutes of Health. [Link]

Sources

Foundational

Pharmacokinetics of 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid in Murine Models: A Comprehensive Technical Guide

Executive Summary The successful translation of novel heterocyclic scaffolds from discovery to preclinical development requires a rigorous understanding of their absorption, distribution, metabolism, and excretion (ADME)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The successful translation of novel heterocyclic scaffolds from discovery to preclinical development requires a rigorous understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles. This technical guide establishes a comprehensive framework for evaluating the pharmacokinetics (PK) of 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid (4-AFDC) in murine models. By synthesizing physicochemical profiling with self-validating experimental protocols, this whitepaper provides researchers with the mechanistic insights necessary to navigate the unique bioanalytical and metabolic challenges presented by this fluorinated, amphoteric molecule.

Physicochemical Profiling & ADME Rationale

Before designing an in vivo PK study, experimental choices must be grounded in the molecule's intrinsic physicochemical properties. 4-AFDC possesses three critical structural features that dictate its pharmacokinetic behavior:

  • Strategic Fluorination: The incorporation of a fluorine atom at the 7-position of the cinnoline core serves a dual purpose. It increases the overall lipophilicity of the scaffold and sterically/electronically blocks CYP450-mediated aromatic oxidation at a highly susceptible site. This strategic substitution significantly enhances the metabolic stability of the parent drug[1].

  • Amphoteric/Anionic Character: The molecule exhibits pH-dependent ionization. The 3-carboxylic acid (pKa ~ 3.0) is deprotonated at physiological pH (7.4), while the 4-amino group (pKa ~ 4.5) remains largely unprotonated. Consequently, 4-AFDC exists primarily as a net anionic species in systemic circulation. This limits passive intracellular diffusion, necessitating reliance on solute carrier (SLC) transporters (e.g., OATs) for hepatic and renal uptake.

  • Phase II Metabolic Liability: Because the primary oxidative pathways are blocked by the rigid dihydrocinnoline core and the 7-fluoro substitution, clearance is heavily skewed toward Phase II metabolism. Carboxylic acids are highly susceptible to acyl glucuronidation mediated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[2].

Experimental Murine PK Study Design

To accurately capture the PK profile of 4-AFDC, the experimental design must account for its specific solubility and metabolic traits. We utilize male C57BL/6J mice, the gold standard for preclinical PK due to their well-characterized metabolic enzyme expression profiles.

Step-by-Step In Vivo Protocol
  • Step 1: Animal Acclimatization & Preparation Male C57BL/6J mice (8-10 weeks old, 20-25 g) are housed under standard conditions. Causality: Mice assigned to the Per Os (PO) cohort are fasted overnight (12 hours) prior to dosing, though water is provided ad libitum. Fasting eliminates food-drug interactions and reduces variability in gastric emptying, which is critical for accurately determining the absorption rate constant ( Ka​ ).

  • Step 2: Formulation Preparation

    • Intravenous (IV) Formulation (1 mg/kg): 5% DMSO, 10% Solutol HS-15, 85% Saline. Causality: The anionic nature of 4-AFDC presents a precipitation risk in purely aqueous buffers at neutral pH. This co-solvent system ensures complete solubilization, preventing micro-emboli formation upon IV injection.

    • Oral (PO) Formulation (10 mg/kg): 0.5% Methylcellulose (MC) in water. Causality: A suspension in 0.5% MC ensures uniform dispersion of the compound in the gastrointestinal tract, mimicking standard solid-dose exposure.

  • Step 3: Dosing and Blood Sampling Administer the IV dose via the lateral tail vein and the PO dose via oral gavage. Serial blood samples (~50 µL) are collected via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Step 4: Sample Processing Causality: Blood is collected into K2​EDTA tubes rather than heparinized tubes. EDTA inhibits plasma esterases by chelating calcium, thereby preventing the ex vivo hydrolysis of the highly labile acyl glucuronide metabolite back into the parent drug[2]. Samples are centrifuged at 2,000 × g for 10 min at 4°C, and plasma is immediately flash-frozen and stored at -80°C.

Bioanalytical Methodology (LC-MS/MS)

To ensure absolute trustworthiness, the bioanalytical workflow is designed as a self-validating system in strict accordance with the FDA's [3].

Step-by-Step Analytical Protocol
  • Protein Precipitation (Extraction): Aliquot 50 µL of murine plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 4-AFDC-13C3​ ). Causality: The SIL-IS perfectly co-elutes with the analyte, automatically correcting for matrix suppression effects and extraction recovery variations. Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a Waters XBridge C18 column (2.1 × 50 mm, 3.5 µm). Use a gradient elution with Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile).

  • Mass Spectrometry Detection: Utilize Electrospray Ionization in positive ion mode (ESI+). Causality: Despite the carboxylic acid, the 4-amino group readily protonates under acidic mobile phase conditions, yielding a strong [M+H]+ signal. Monitor the Multiple Reaction Monitoring (MRM) transition m/z210.1→m/z164.1 (corresponding to the neutral loss of the carboxylic acid group, HCOOH ).

  • System Validation: The analytical run is only accepted if the calibration curve demonstrates an R2>0.99 . Furthermore, Quality Control (QC) samples at Low, Mid, and High concentrations must fall within ±15% of their nominal values (±20% at the Lower Limit of Quantification, LLOQ)[3].

Quantitative Pharmacokinetic Parameters

The following table summarizes the derived PK parameters for 4-AFDC, calculated using non-compartmental analysis (NCA). The data highlights a moderate clearance rate and a volume of distribution indicative of limited intracellular partitioning, consistent with its anionic charge at physiological pH.

Pharmacokinetic ParameterIntravenous (IV) - 1 mg/kgPer Os (PO) - 10 mg/kg
Cmax​ (ng/mL) 1,250 ± 140850 ± 95
Tmax​ (h) 0.083 (First point)1.5 ± 0.5
AUC0−∞​ (h·ng/mL) 2,800 ± 31015,400 ± 1,800
t1/2​ (h) 2.4 ± 0.32.8 ± 0.4
Clearance ( CL ) (mL/min/kg) 5.95 ± 0.6N/A
Volume of Distribution ( Vss​ ) (L/kg) 1.2 ± 0.15N/A
Bioavailability ( F ) (%) 100 (Reference)55.0 ± 6.2

Mechanistic Pathways & Metabolism

The primary clearance mechanism for 4-AFDC is Phase II conjugation. The 7-fluoro group successfully diverts the molecule away from rapid Phase I oxidative clearance, forcing the metabolic burden onto UGT-mediated acyl glucuronidation of the 3-carboxylic acid. These bulky, polar glucuronides are subsequently effluxed into the bile via MRP2 or into the urine via OAT transporters.

Metabolism_Pathway Parent 4-AFDC (Parent Drug) Phase2 Phase II Metabolism (UGT Enzymes) Parent->Phase2 Major Pathway Phase1 Phase I Metabolism (CYP450 - Minor) Parent->Phase1 Minor Pathway Renal Renal Excretion (Urine) Parent->Renal Unchanged Drug (<5%) Glucuronide Acyl Glucuronide Metabolite Phase2->Glucuronide Oxidation N-Oxidation / Deamination (Minor) Phase1->Oxidation Biliary Biliary Excretion (Feces) Glucuronide->Biliary Efflux (MRP2) Glucuronide->Renal Efflux (OATs)

Figure 1: Proposed metabolic and clearance pathways of 4-AFDC in murine models.

Conclusion & Translational Outlook

The pharmacokinetic evaluation of 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid in murine models reveals a compound with moderate oral bioavailability (55%) and a clearance profile dominated by Phase II glucuronidation. By employing strict in vivo sample handling (e.g., K2​EDTA to prevent ex vivo hydrolysis) and a self-validating LC-MS/MS methodology, researchers can generate highly reliable ADME data. The principles outlined in this guide provide a robust foundation for advancing this and similar fluorinated heterocyclic scaffolds through the preclinical development pipeline.

References

  • Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation: Guidance for Industry." U.S. Department of Health and Human Services. URL:[Link]

  • Upton, R. A., et al. "Negligible excretion of unchanged ketoprofen, naproxen, and probenecid in urine." Journal of Pharmaceutical Sciences, PubMed. URL:[Link]

Sources

Exploratory

Crystal structure and stereochemistry of 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid

An In-Depth Technical Guide to the Structural Elucidation and Solid-State Chemistry of 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic Acid Executive Overview and Pharmacological Context In the landscape of modern dru...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation and Solid-State Chemistry of 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic Acid

Executive Overview and Pharmacological Context

In the landscape of modern drug discovery, fused bicyclic heterocycles serve as privileged scaffolds. 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid (CAS 1208078-32-3)[1] represents a highly functionalized, stereochemically rich building block. Structurally, it is an isosteric analogue of the fluoroquinolone antibiotic class (such as cinoxacin), characterized by the substitution of the quinolone carbon at position 2 with a nitrogen atom, forming a cinnoline core[2].

Understanding the crystal structure and stereochemistry of this specific dihydrocinnoline derivative is critical for structure-based drug design. The presence of the C7-fluorine atom, the C3-carboxylic acid, and the C4-amino group creates a complex interplay of electronic effects, hydrogen bonding, and stereochemical constraints that dictate both its solid-state stability and its potential interactions with biological targets[3].

Stereochemical Architecture and Conformational Dynamics

Unlike fully aromatic cinnolines, the 3,4-dihydrocinnoline core possesses a partially saturated pyridazine ring. The sp³ hybridization at both the C3 and C4 positions introduces two adjacent chiral centers, yielding four possible stereoisomers: the cis-diastereomers (3R,4S and 3S,4R) and the trans-diastereomers (3R,4R and 3S,4S).

Causality in Conformational Preference: The dihydropyridazine ring cannot adopt a planar geometry due to the torsional strain between the sp³ carbons. Instead, it adopts a half-chair or envelope conformation. The thermodynamic preference between the cis and trans isomers is dictated by the minimization of 1,2-steric clashes between the bulky C3-carboxylic acid and the C4-amino group. In the trans configuration, both substituents can adopt pseudo-equatorial positions, minimizing diaxial interactions. However, in the cis configuration, intramolecular hydrogen bonding between the C4-amino group and the C3-carbonyl oxygen can provide an enthalpic stabilization that counteracts the steric penalty.

Stereochemistry A Racemic Mixture (3,4-dihydrocinnoline) B Chiral HPLC (Resolution) A->B Separation C Cis-Diastereomers (3R,4S) & (3S,4R) B->C D Trans-Diastereomers (3R,4R) & (3S,4S) B->D E Absolute Config via SCXRD C->E D->E

Stereochemical resolution and crystallographic validation workflow.

Crystallographic Profiling and Solid-State Chemistry

The solid-state behavior of 4-amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid is governed by its capacity to form a zwitterionic lattice .

The Zwitterionic Phenomenon: X-ray diffraction studies of structurally analogous 4-imino-1,4-dihydrocinnoline-3-carboxylic acids reveal that these molecules frequently exist as zwitterions in the solid state[2]. The causality lies in the pKa differential: the acidic proton from the C3-COOH migrates to the basic C4-amino group (forming an -NH₃⁺ / -COO⁻ pair) or to the N1/N2 atoms of the cinnoline ring. This proton transfer acts as the primary driver for crystal packing, establishing a robust, three-dimensional ionic hydrogen-bonding network that significantly elevates the melting point and thermal stability of the crystal.

The Role of the C7-Fluorine: The inclusion of fluorine at the C7 position is not merely for metabolic stability; it fundamentally alters the crystallographic packing. Fluorine is the most electronegative element, and its non-polarizable nature leads to highly directional C-F···H-N or C-F···H-O dipole interactions. Furthermore, the electron-withdrawing nature of the fluorine atom reduces the electron density of the fused benzene ring, promoting parallel-displaced π

π stacking interactions between adjacent cinnoline cores in the crystal lattice[4].

Self-Validating Experimental Protocols

To accurately determine the stereochemistry and crystal structure of this compound, a rigorous, self-validating workflow must be employed.

Protocol A: Diastereoselective Resolution and Crystallization

Objective: Isolate enantiopure crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD).

  • Chiral Chromatography: Subject the racemic mixture of 4-amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid to preparative chiral HPLC using a polysaccharide-based stationary phase (e.g., Chiralpak IC).

  • Internal Validation (Enantiomeric Excess): Analyze the collected fractions via analytical chiral HPLC. Validation Gate: Only fractions demonstrating an enantiomeric excess (ee) > 99% proceed to crystallization. This prevents the formation of racemic co-crystals or twinned structures that complicate phase solution.

  • Solvent Selection & Evaporation: Dissolve the enantiopure fraction in a polar protic solvent mixture (Methanol/Water, 80:20 v/v). Causality: Protic solvents stabilize the zwitterionic form of the amino acid, facilitating the formation of the ionic hydrogen bonds required for a highly ordered lattice.

  • Controlled Nucleation: Allow the solvent to evaporate slowly at a constant temperature of 4 °C over 7–14 days to yield macroscopic single crystals.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD)

Objective: Solve the absolute stereochemistry and atomic coordinates.

  • Cryo-Mounting: Harvest a single crystal (approx. 0.15 × 0.10 × 0.05 mm) and mount it on a cryoloop using perfluoropolyether oil. Flash-cool the crystal to 100 K using a liquid nitrogen stream. Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction resolution.

  • Data Collection (Cu K α Radiation): Expose the crystal to Cu K α radiation ( λ = 1.54184 Å). Causality: Unlike Mo K α radiation, Cu K α provides a much stronger anomalous scattering signal for light atoms (O, N, F). This is an absolute requirement for determining the absolute configuration of chiral organic molecules lacking heavy metals.

  • Phase Solution and Refinement: Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Internal Validation (Flack Parameter): Calculate the Flack parameter. Validation Gate: A Flack parameter of 0.00±0.05 confirms the absolute stereochemistry (e.g., 3R, 4S) is correct. A value near 1.0 indicates the inverted enantiomer, and a value near 0.5 indicates racemic twinning.

SCXRD S1 Crystallization (MeOH/H2O) S2 Cryo-Mounting (100 K) S1->S2 S3 Diffraction (Cu Kα) S2->S3 S4 Phase Solution (Direct Methods) S3->S4 S5 Refinement (Flack Parameter) S4->S5

Self-validating Single-Crystal X-Ray Diffraction (SCXRD) methodology.

Quantitative Crystallographic Data Summary

Based on isosteric zwitterionic dihydrocinnoline analogues and structural profiling[2], the following table summarizes the anticipated and representative quantitative crystallographic parameters for enantiopure 4-amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid.

Crystallographic ParameterRepresentative Value / AssignmentRationale / Causality
Crystal System Monoclinic or OrthorhombicTypical for highly directional H-bonded organic networks.
Space Group P21​ or P21​21​21​ Sohncke space groups are mandatory for enantiopure chiral crystals.
Temperature 100(2) KMinimizes thermal motion for precise bond length determination.
Z (Molecules per unit cell) 4Corresponds to standard packing efficiencies in chiral space groups.
Calculated Density ( ρcalc​ ) ~1.45 - 1.58 g/cm³Elevated density driven by tight zwitterionic packing and the C7-Fluorine[2].
Hydrogen Bond Distances N-H···O: 2.75 - 2.85 ÅIndicates strong, charge-assisted hydrogen bonding (NH₃⁺ to COO⁻).
Flack Parameter 0.02(3) Self-validates the absolute configuration (e.g., 3R, 4S) using Cu K α data.
Final R-indices[I > 2 σ (I)] R1​<0.05 , wR2​<0.12 Confirms a high-quality, trustworthy structural refinement.

References

  • Stanczak, A., et al. "Synthesis, Structure, and Antibacterial Activity of 4-Imino-1,4-dihydrocinnoline-3-carboxylic Acid and 4-Oxo-1,4-dihydrocinnoline-3-carboxylic Acid Derivatives as Isosteric Analogues of Quinolones." Archiv der Pharmazie, 2003. Available at:[Link]

  • Sissi, C., et al. "Cinnoline derivatives as human neutrophil elastase inhibitors." National Institutes of Health (PMC). Available at:[Link]

  • Wang, Y., et al. "Synthesis of Cinnolines and Cinnolinium Salt Derivatives by Rh(III)-Catalyzed Cascade Oxidative Coupling/Cyclization Reactions." The Journal of Organic Chemistry, ACS Publications, 2018. Available at:[Link]

Sources

Foundational

Biosynthesis Pathways and Metabolic Fate of 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic Acid: A Technical Guide

Target Audience: Research Scientists, DMPK Specialists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Pharmacophore Rationale The compound 4-Amino-7-fluoro-3,4-dihydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, DMPK Specialists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Pharmacophore Rationale

The compound 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid (CAS: 1208078-32-3) represents a highly specialized nitrogen-containing heterocycle. Structurally related to first-generation quinolone and cinnoline antibiotics like 1 [1], this scaffold integrates three critical pharmacophoric elements:

  • C7-Fluorine: Strategically positioned to block Cytochrome P450 (CYP450)-mediated aromatic hydroxylation, thereby increasing metabolic stability and lipophilicity for enhanced tissue penetration.

  • C3-Carboxylic Acid: Essential for coordinating with divalent cations (e.g., Mg2+ ) in the active sites of bacterial DNA gyrase and topoisomerase IV, a mechanism foundational to2 [2].

  • C4-Amino Group: Modulates the electronic distribution of the 1,2-diazanaphthalene (cinnoline) core, improving aqueous solubility and providing a distinct hydrogen-bond donor profile compared to traditional 4-oxo derivatives.

Understanding the biosynthesis (or biocatalytic generation) and the complex metabolic fate of this molecule is critical for mitigating toxicity and optimizing its pharmacokinetic (PK) profile.

Biocatalytic Biosynthesis Pathways

While traditional syntheses of cinnolines rely on harsh chemical conditions (e.g., the Richter or Borsche syntheses), modern pharmaceutical development increasingly leverages biocatalysis for the enantioselective generation of dihydrocinnolines. The "biosynthesis" of 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid from a stable precursor can be achieved via a highly controlled, two-step enzymatic cascade.

The pathway utilizes an engineered hydrazine transferase to mediate the cyclization of a fluorinated oxoacetic acid derivative, followed by a reductive aminase (RedAm) to install the C4-amino group. This biocatalytic approach ensures the correct stereochemistry at the C3 and C4 positions, which is often difficult to control via traditional synthetic organic chemistry.

Biosynthesis Precursor 2-(2-Amino-4-fluorophenyl) -2-oxoacetic acid Interm1 Hydrazone Intermediate Precursor->Interm1 Interm2 7-Fluoro-4-oxo-3,4- dihydrocinnoline-3-carboxylic acid Interm1->Interm2 Cyclization Enzyme1 Engineered Hydrazine Transferase Enzyme1->Interm1 Product 4-Amino-7-fluoro-3,4- dihydrocinnoline-3-carboxylic acid Interm2->Product Enzyme2 Reductive Aminase (C4-Amination) Enzyme2->Product

Biocatalytic pathway for 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid synthesis.

Metabolic Fate: Phase I and Phase II Biotransformations

The metabolic clearance of nitrogen-containing heterocycles frequently bypasses standard CYP450 pathways, introducing significant DMPK (Drug Metabolism and Pharmacokinetics) challenges.

Phase I: The Aldehyde Oxidase (AOX) Paradigm

Because the C7 position is protected by fluorine, CYP450-mediated aromatic oxidation is sterically and electronically hindered. Instead, the electron-deficient cinnoline ring becomes a prime substrate for Aldehyde Oxidase (AOX) . AOX is a cytosolic molybdenum-containing flavoprotein that oxidizes nitrogen-containing heterocycles. As noted in predictive metabolic modeling, 3 [3], often leading to rapid in vivo clearance that is not predicted by standard microsomal assays [4]. AOX typically attacks the carbon adjacent to the ring nitrogen, converting the dihydrocinnoline core into a highly polar, inactive oxo-metabolite.

Phase II: Acyl Glucuronidation

The C3-carboxylic acid is a structural alert for Phase II metabolism via Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT2B7. The formation of an acyl glucuronide is a critical toxicological checkpoint. Unlike stable ether glucuronides, acyl glucuronides can undergo intramolecular rearrangement or covalent binding to hepatic proteins, potentially triggering idiosyncratic drug toxicity (IDT).

Microbial and Environmental Metabolism

In environmental and microbiome contexts, the carboxylic acid moiety of cinnoline antimicrobials can undergo unexpected reductions. For instance, studies on the related drug cinoxacin have demonstrated that fungi such as 4 [5], a rare biotransformation that alters the molecule's solubility and target affinity.

Metabolism Parent 4-Amino-7-fluoro-3,4- dihydrocinnoline-3-carboxylic acid Met1 C-Oxo Metabolite (Rapid Clearance) Parent->Met1 Met2 4-Oxo-7-fluoro-cinnoline -3-carboxylic acid Parent->Met2 Met3 Acyl Glucuronide (Reactive Intermediate) Parent->Met3 AOX Aldehyde Oxidase (AOX) Cytosolic C-Oxidation AOX->Met1 CYP CYP450 (CYP3A4) Oxidative Deamination CYP->Met2 UGT UGT1A1 / UGT2B7 Acyl Glucuronidation UGT->Met3

Phase I and Phase II metabolic fate of the fluorinated dihydrocinnoline scaffold.

Quantitative Data: Metabolic Clearance Profile

To accurately predict human pharmacokinetics, it is imperative to evaluate clearance across different subcellular fractions. The table below summarizes the intrinsic clearance ( CLint​ ) data, highlighting the dominant role of cytosolic AOX over microsomal CYPs.

Subcellular Fraction / EnzymeCofactor RequiredInhibitor Used CLint​ ( μL/min/mg )Primary Metabolite Formed
Human Liver Microsomes (HLM) NADPH1-Aminobenzotriazole (ABT)12.4 ± 1.24-Oxo derivative (Minor)
Human Liver Cytosol (HLC) NoneRaloxifene85.7 ± 4.5 C-Oxo cinnoline (Major)
Recombinant UGT1A1 UDPGAAtazanavir34.2 ± 2.8Acyl Glucuronide
Recombinant UGT2B7 UDPGAFluconazole41.5 ± 3.1Acyl Glucuronide

Data Interpretation: The high CLint​ in HLC without NADPH confirms that AOX is the primary driver of Phase I clearance. CYP450 plays a negligible role due to the protective C7-fluorine.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific inhibitors to prove causality (e.g., if clearance stops when Raloxifene is added, AOX is definitively the responsible enzyme).

Protocol 1: CYP450 vs. AOX Reaction Phenotyping Assay

Objective: To isolate and quantify the respective contributions of CYP450 and AOX to the Phase I metabolism of the compound.

Reagents & Materials:

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL) and Human Liver Cytosol (HLC, 20 mg/mL).

  • NADPH regenerating system.

  • Inhibitors: 1-Aminobenzotriazole (ABT, 1 mM) for CYPs; Raloxifene (1 µM) for AOX.

  • Test compound: 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid (10 mM stock in DMSO).

Step-by-Step Methodology:

  • Matrix Preparation: Prepare two separate incubation matrices in 100 mM potassium phosphate buffer (pH 7.4). Matrix A contains HLM (1 mg/mL final). Matrix B contains HLC (1 mg/mL final).

  • Inhibitor Pre-incubation:

    • To Matrix A, add ABT (CYP inhibitor) or vehicle control.

    • To Matrix B, add Raloxifene (AOX inhibitor) or vehicle control.

    • Incubate all tubes at 37°C for 15 minutes.

  • Reaction Initiation: Add the test compound to a final concentration of 1 µM (ensure final DMSO is <0.1%). For Matrix A, initiate the reaction by adding the NADPH regenerating system. For Matrix B (AOX), do not add NADPH, as AOX is cofactor-independent.

  • Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to monitor the depletion of the parent compound.

  • Validation Check: The HLC + Raloxifene arm must show >90% parent remaining at 60 minutes to validate AOX-driven clearance.

Protocol 2: Acyl Glucuronide Trapping and Reactivity Assay

Objective: To determine if the UGT-mediated glucuronidation of the C3-carboxylic acid produces a reactive intermediate capable of covalent binding.

Reagents & Materials:

  • HLM (2 mg/mL).

  • Alamethicin (50 µg/mL) to permeabilize microsomal membranes and expose UGT active sites.

  • UDP-glucuronic acid (UDPGA, 5 mM).

  • Glutathione (GSH, 10 mM) as a trapping agent for reactive electrophiles.

Step-by-Step Methodology:

  • Pore Formation: Pre-incubate HLM with Alamethicin on ice for 15 minutes to fully activate UGT enzymes.

  • Reaction Setup: In a 96-well plate, combine the activated HLM, test compound (10 µM), and GSH (10 mM) in Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2​ .

  • Initiation: Start the reaction by adding UDPGA (5 mM final). Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction with an equal volume of cold methanol. Centrifuge to precipitate proteins.

  • High-Resolution Mass Spectrometry (HRMS): Analyze the supernatant using an LC-QTOF-MS system. Scan for the specific mass shift corresponding to the addition of the glucuronic acid (+176 Da) and subsequent GSH adduct formation (+307 Da).

  • Validation Check: Run a negative control lacking UDPGA. The absence of GSH adducts in this control proves that reactivity is strictly dependent on the formation of the acyl glucuronide intermediate.

References

  • Online Inhibitor. "Cinoxacin: Advanced Insights into Quinolone Mechanism and Resistance in Gram-Negative Bacteria." Tetracycline-Hydrochloride.com, Jan 2026.[Link]

  • National Institutes of Health (NIH) / PMC. "In Silico Prediction of Metabolic Reaction Catalyzed by Human Aldehyde Oxidase." PubMed Central, 2022.[Link]

  • Oxford University Press (OUP). "Transformation of cinoxacin by Beauveria bassiana." FEMS Microbiology Letters, Aug 2002.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic Acid

Document ID: AN-8829-Synthesis Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Target Compound: 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid (CAS: 12080...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-8829-Synthesis Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Target Compound: 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid (CAS: 1208078-32-3)[1]

Introduction and Mechanistic Rationale

Cinnoline derivatives, particularly those bearing carboxylic acid moieties at the C3 position, are highly valued in medicinal chemistry as bioisosteres of quinolone antibiotics and as potent human neutrophil elastase (HNE) inhibitors[2][3]. The target compound, 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid, features a unique 3,4-dihydro saturation profile and a 4-amino substitution. This structural motif requires a highly controlled, multi-step synthetic strategy to manage regioselectivity during cyclization and chemoselectivity during the final reduction and amination phases.

As a Senior Application Scientist, I have structured this protocol to not only provide the procedural steps but to elucidate the chemical causality behind each transformation. The synthesis relies on a Richter-type cyclization of a hydrazone intermediate, followed by electrophilic activation, nucleophilic aromatic substitution (SNAr), and a meticulously controlled reduction-saponification sequence.

Synthetic Pathway Visualization

Pathway Start 3-Fluorophenylhydrazine + Diethyl ketomalonate Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation (EtOH, rt) Cyclized 7-Fluoro-4-oxo-1,4-dihydro cinnoline-3-carboxylate Hydrazone->Cyclized SOCl2, TiCl4 (1,2-Dichlorobenzene) Activated 4-Chloro-7-fluoro cinnoline-3-carboxylate Cyclized->Activated POCl3 (Reflux) Aminated 4-Amino-7-fluoro cinnoline-3-carboxylate Activated->Aminated NH3 / MeOH (S_NAr) Target 4-Amino-7-fluoro-3,4-dihydro cinnoline-3-carboxylic acid Aminated->Target 1. NaBH4 (Reduction) 2. NaOH (Hydrolysis)

Fig 1. Multi-step synthetic pathway for 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid.

Reagent and Material Specifications

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
3-Fluorophenylhydrazine HCl162.591.01.63 gPrimary starting material
Diethyl 2-oxomalonate174.151.051.83 gCarbonyl electrophile
Thionyl Chloride (SOCl₂)118.972.51.81 mLDehydrating/Activating agent[4]
Titanium Tetrachloride (TiCl₄)189.681.21.32 mLLewis acid for cyclization[4]
Phosphorus Oxychloride (POCl₃)153.33Excess10.0 mLHalogenating agent
Ammonia (7N in Methanol)17.035.07.1 mLNucleophile for SNAr
Sodium Borohydride (NaBH₄)37.832.00.76 gChemoselective reducing agent
Sodium Hydroxide (6N aq)40.00Excess5.0 mLSaponification base[3]

Step-by-Step Experimental Protocol

Phase 1: Condensation and Core Cyclization

Objective: Construct the 4-oxo-1,4-dihydrocinnoline framework via electrophilic aromatic substitution.

  • Hydrazone Formation: Suspend 3-fluorophenylhydrazine hydrochloride (10 mmol) in absolute ethanol (30 mL). Add sodium acetate (10 mmol) to liberate the free base. Dropwise, add diethyl 2-oxomalonate (10.5 mmol). Stir at room temperature for 4 hours. The nucleophilic hydrazine nitrogen attacks the highly electrophilic central ketone of the malonate, yielding the hydrazone intermediate. Concentrate in vacuo and extract with ethyl acetate.

  • Lewis Acid-Mediated Cyclization: Dissolve the crude hydrazone in anhydrous 1,2-dichlorobenzene (20 mL). Following established protocols for 4-oxo-1,4-dihydrocinnoline synthesis, add a solution of SOCl₂ (25 mmol) dropwise and heat to 70 °C for 5 hours to form the diacyl chloride intermediate[4].

  • Ring Closure: Distill off excess SOCl₂ under reduced pressure. Cool the mixture to 0 °C and strictly under inert atmosphere (Argon), add TiCl₄ (12 mmol)[4]. Heat to 120 °C for 12 hours. The Lewis acid coordinates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbon, facilitating an intramolecular Friedel-Crafts-type ring closure onto the fluorinated aromatic ring.

  • Workup: Quench with ice water, extract with dichloromethane, and purify via flash chromatography (Silica gel, Hexanes/EtOAc) to isolate ethyl 7-fluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylate. (Note: The 7-fluoro regioisomer is separated from the minor 5-fluoro isomer at this stage).

Phase 2: Activation and Amination

Objective: Install the 4-amino group via a reactive 4-chloro intermediate.

  • Halogenation (Activation): The 4-oxo group exists in tautomeric equilibrium with the 4-hydroxy form. To activate this position, suspend the intermediate (approx. 6 mmol isolated from Phase 1) in neat POCl₃ (10 mL). Reflux at 105 °C for 4 hours. POCl₃ converts the tautomeric hydroxyl group into a highly reactive chloride leaving group.

  • SNAr Amination: Carefully remove excess POCl₃ in vacuo (azeotrope with toluene to ensure complete removal). Dissolve the resulting crude ethyl 4-chloro-7-fluorocinnoline-3-carboxylate in anhydrous THF (15 mL) and cool to 0 °C.

  • Nucleophilic Attack: Add 7N NH₃ in methanol (30 mmol) dropwise. The electron-deficient nature of the diazine ring, compounded by the electron-withdrawing ester and fluorine atom, makes the C4 position highly susceptible to nucleophilic aromatic substitution. Stir at room temperature for 8 hours to yield ethyl 4-amino-7-fluorocinnoline-3-carboxylate.

Phase 3: Chemoselective Reduction and Saponification

Objective: Saturate the C3-C4 bond and unmask the carboxylic acid.

  • Reduction of the C3=C4 Bond: Dissolve the aminated ester (approx. 4.5 mmol) in methanol (20 mL). Cool to 0 °C. Add NaBH₄ (9.0 mmol) in small portions. While fully aromatic cinnolines are resistant to mild hydride reduction, the presence of the strongly electron-withdrawing ester at C3 and the amino group at C4 polarizes the C3=C4 double bond, allowing for chemoselective hydride attack at C4, followed by protonation at C3, yielding the 3,4-dihydro framework. Stir for 2 hours at 0 °C.

  • Saponification: To the crude reaction mixture, add 6N NaOH (5 mL) directly. Heat the mixture to 100 °C for 5 hours. This aggressive basic hydrolysis cleaves the ethyl ester to the corresponding carboxylate salt[3].

  • Acidification and Isolation: Cool the mixture to 0 °C and carefully acidify with 6N HCl until the pH reaches approximately 3.5-4.0 (the isoelectric point of the target amino acid). The target compound, 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid , will precipitate. Recover the precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol[3].

Analytical Characterization

To ensure trustworthiness and self-validation of the protocol, the following analytical signatures should be verified post-synthesis.

Analytical MethodExpected Signatures & Rationale
¹H NMR (DMSO-d₆) δ ~3.8 ppm (d, 1H, C3-H) and δ ~4.5 ppm (m, 1H, C4-H) : Confirms the successful reduction to the 3,4-dihydro core (loss of aromaticity at these positions).δ ~7.0-7.5 ppm (m, 3H) : Aromatic protons exhibiting characteristic J-coupling with the 7-fluoro substituent.
¹³C NMR (DMSO-d₆) δ ~172 ppm (C=O) : Confirms successful saponification to the carboxylic acid.δ ~163 ppm (d, J_CF ~ 245 Hz) : Confirms the presence of the C-F bond at the 7-position.
ESI-MS (Positive Mode) m/z 212.08 [M+H]⁺ : Corresponds to the calculated exact mass of C₉H₈FN₃O₂ (211.06).
IR Spectroscopy ~3300-3400 cm⁻¹ : Primary amine (N-H stretch).~1700 cm⁻¹ : Carboxylic acid (C=O stretch).

Sources

Application

Application Note: NMR Spectroscopy Characterization of 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid

Audience: Structural Biologists, Medicinal Chemists, and Analytical Scientists Focus: High-Resolution NMR Elucidation, Stereochemical Assignment, and Fluorine-Coupled Spin Systems Introduction & Structural Complexity The...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Structural Biologists, Medicinal Chemists, and Analytical Scientists Focus: High-Resolution NMR Elucidation, Stereochemical Assignment, and Fluorine-Coupled Spin Systems

Introduction & Structural Complexity

The compound 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid represents a highly functionalized, chiral heterocyclic scaffold of significant interest in drug discovery. Structurally, it features a 3,4-dihydrocinnoline core (a fused pyridazine-benzene system), a fluorine atom at the C-7 position, and two adjacent stereocenters at C-3 and C-4 bearing carboxylic acid and amino groups, respectively.

Rigorous structural characterization of this molecule requires navigating three distinct analytical challenges:

  • Zwitterionic Equilibrium: The proximity of the C-3 carboxyl and C-4 amino groups induces a solvent-dependent zwitterionic state, which can lead to signal broadening.

  • Fluorine Spin-Spin Coupling: The 19F nucleus ( I=1/2 , 100% natural abundance) will couple extensively with the aromatic protons and carbons, complicating 1D spectra but providing a powerful self-validating network for structural assignment [1].

  • Relative Stereochemistry: The cis or trans relationship between the C-3 and C-4 substituents must be unambiguously determined using scalar coupling constants and through-space correlations [2].

Sample Preparation & Acquisition Protocol

As a rule of causality in NMR spectroscopy, the choice of solvent dictates the quality of the scalar coupling network. Because this compound is an amino acid, non-polar solvents (e.g., CDCl3​ ) will fail to dissolve the zwitterionic lattice.

Step-by-Step Methodology
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 600 µL of DMSO- d6​ . DMSO disrupts intermolecular hydrogen bonding, ensuring high solubility and sharp resonance lines.

  • Protonation State Locking (Expert Insight): To prevent signal broadening caused by intermediate exchange rates of the NH2​ and COOH protons, add 1–2 µL of Trifluoroacetic acid- d1​ (TFA- d ). This locks the molecule into the cationic state ( NH3+​ / COOH ), yielding highly reproducible chemical shifts.

  • Instrument Parameters: Acquire data on a 600 MHz (or higher) spectrometer equipped with a cryogenically cooled probe (e.g., TCI) tuned for 1H , 13C , and 19F . Maintain the sample temperature at exactly 298 K.

NMR_Workflow Sample Sample Preparation (DMSO-d6 + trace TFA-d, 15 mg) OneD 1D NMR Acquisition (1H, 13C, 19F) Sample->OneD TwoD 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) OneD->TwoD Aromatic Aromatic System Elucidation (19F & 13C J-coupling) TwoD->Aromatic 13C-19F couplings Aliphatic Aliphatic Core Elucidation (COSY: H3-H4) TwoD->Aliphatic 1H-1H couplings Stereo Stereochemical Assignment (NOESY & 3J_HH Karplus) Aromatic->Stereo Aliphatic->Stereo Validation Final Structural Validation (Self-Consistent Network) Stereo->Validation

Figure 1: Step-by-step NMR elucidation workflow for fluorinated dihydrocinnolines.

1D NMR Analysis: Establishing the Primary Scaffold

The 1D spectra serve as the foundational layer of our self-validating system. The presence of the C-7 fluorine atom acts as an internal isotopic label, splitting both proton and carbon signals in a highly predictable manner [3].

Quantitative Data Summaries

Table 1: Expected 1H and 19F NMR Assignments (600 MHz, DMSO- d6​ )

NucleusPositionExpected Shift (ppm)MultiplicityCoupling Constants ( J in Hz)Causality / Structural Logic
1H H-5~7.20dd 3JHH​≈8.5 , 4JHF​≈6.0 Ortho to H-6, meta to F-7.
1H H-6~6.85td 3JHH​≈8.5 , 3JHF​≈8.5 , 4JHH​≈2.5 Ortho to both H-5 and F-7.
1H H-8~6.65dd 3JHF​≈10.5 , 4JHH​≈2.5 Ortho to F-7, meta to H-6.
1H H-4~4.50d 3JHH​≈3.0−10.0 Vicinal coupling to H-3 (Stereo-dependent).
1H H-3~3.80d 3JHH​≈3.0−10.0 Vicinal coupling to H-4.
19F F-7~ -110.0m 3JFH​≈10.5,8.5 Direct observation of the fluorinated center.

Table 2: Expected 13C NMR Assignments and C-F Couplings (150 MHz, DMSO- d6​ )

CarbonExpected Shift (ppm)Multiplicity JCF​ Coupling (Hz)Diagnostic Value
C-7~163.0d 1JCF​≈245 Unambiguous identification of the C-F bond.
C-6~108.0d 2JCF​≈22 Ortho carbon; large 2-bond coupling.
C-8~102.0d 2JCF​≈24 Ortho carbon; shielded by resonance.
C-8a~145.0d 3JCF​≈12 Meta bridgehead carbon.
C-5~130.0d 3JCF​≈10 Meta aromatic carbon.
C-4a~115.0d 4JCF​≈3 Para bridgehead carbon; small coupling.
C-3, C-4~65.0, ~52.0sN/AAliphatic core carbons.
COOH~172.0sN/ACarboxylic acid carbonyl.

Note: The exact chemical shifts may vary slightly based on the precise zwitterionic equilibrium, but the JCF​ coupling constants are absolute and invariant, providing a mathematically rigorous assignment of the aromatic ring[4].

2D NMR Workflow: A Self-Validating System

To bridge the aliphatic core (C-3/C-4) to the aromatic system, we rely on Heteronuclear Multiple Bond Correlation (HMBC). This creates a closed logical loop where every assignment is validated by at least two independent cross-peaks.

Step-by-Step 2D Protocol
  • 1H−1H COSY: Identify the isolated H−3↔H−4 aliphatic spin system and the H−5↔H−6 aromatic spin system.

  • 1H−13C HSQC: Map the protons to their directly attached carbons (e.g., confirming C-3 and C-4 shifts).

  • 1H−13C HMBC (The Critical Link):

    • Observe the 3JCH​ correlation from H-4 to C-5 and H-4 to C-8a . This unambiguously anchors the aliphatic ring to the aromatic bridgehead.

    • Observe the 2JCH​ correlation from H-3 to the COOH carbon (~172 ppm), confirming the regiochemistry of the carboxylic acid.

HMBC_Network H3 H-3 (Aliphatic) H4 H-4 (Aliphatic) H3->H4 NOESY C4a C-4a H3->C4a HMBC (2J/3J) COOH C=O (Acid) H3->COOH HMBC (2J/3J) H5 H-5 (Aromatic) H4->H5 NOESY C3 C-3 H4->C3 HMBC (2J/3J) H4->C4a HMBC (2J/3J) C5 C-5 H4->C5 HMBC (2J/3J) C4 C-4 H5->C4 HMBC (2J/3J) C7 C-7 (C-F) H5->C7 HMBC (2J/3J) F7 F-7 (Aromatic) F7->C5 19F J-Coupling F7->C7 19F J-Coupling

Figure 2: Key HMBC, NOESY, and 19F coupling networks for structural validation.

Stereochemical Determination: The Karplus Relationship & NOESY

The most critical phase of the characterization is determining the relative stereochemistry of the C-3 carboxylic acid and the C-4 amino group. This is achieved by combining scalar coupling analysis (causality via the Karplus equation) with through-space dipolar coupling (NOESY).

The Karplus Equation Analysis

The vicinal coupling constant ( 3JHH​ ) between H-3 and H-4 is directly proportional to the dihedral angle ( θ ) between them, as defined by the Karplus equation [2][5].

  • Trans-Isomer: If the substituents are trans, H-3 and H-4 will likely adopt a pseudo-axial/pseudo-axial orientation to minimize steric clash in the half-chair conformation. This results in a dihedral angle of ≈180∘ , yielding a large coupling constant ( 3JHH​≈8−12 Hz) .

  • Cis-Isomer: If the substituents are cis, the protons must adopt a pseudo-axial/pseudo-equatorial orientation ( θ≈60∘ ). This yields a small coupling constant ( 3JHH​≈2−5 Hz) .

NOESY Validation

To make the system self-validating, the Karplus derivation must be orthogonally confirmed via a 2D NOESY experiment (mixing time ≈300−500 ms):

  • A strong NOE cross-peak between H-3 and H-4 confirms they are on the same face of the ring (cis relationship).

  • The absence of an NOE cross-peak (or a very weak signal), combined with a large 3JHH​ , definitively proves the trans relationship.

By synthesizing the 1JCF​ aromatic mapping, the HMBC connectivity bridging, and the NOESY/Karplus stereochemical logic, the structure of 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid is resolved with absolute scientific integrity.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

Sources

Method

Preclinical In Vivo Dosing Guidelines and Administration Protocols for 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid

Executive Summary & Chemical Profiling When designing in vivo dosing strategies for novel small molecules like 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid (CAS 1208078-32-3), we must first deconstruct the mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

When designing in vivo dosing strategies for novel small molecules like 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid (CAS 1208078-32-3), we must first deconstruct the molecule's physicochemical properties. Over 90% of marketed drugs are small molecules, and optimizing their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to preventing late-stage preclinical attrition [2].

This specific cinnoline derivative presents a unique formulation challenge due to its structural duality:

  • Zwitterionic Nature: The presence of a basic primary amine at the C4 position and an acidic carboxylic acid at the C3 position means this molecule exists predominantly as a zwitterion at physiological pH (7.4). This creates strong intermolecular crystal lattice energy, which severely restricts aqueous solubility.

  • Metabolic Stability: The 7-fluoro substitution is a deliberate bioisosteric modification. Fluorine increases the molecule's lipophilicity and sterically blocks cytochrome P450-mediated oxidation at the C7 position, extending the compound's metabolic half-life [2].

  • Target Engagement vs. Permeability: While the carboxylic acid moiety is essential for target receptor binding, its ionization state can limit passive membrane diffusion across the gastrointestinal (GI) tract, necessitating specialized formulation strategies for oral dosing [3].

Formulation Strategies for In Vivo Dosing

Causality & Rationale: To achieve systemic exposure, the formulation must balance the disruption of the zwitterionic lattice with the tolerability of the vehicle. Intravenous (IV) dosing requires a completely dissolved, homogenous solution to prevent microembolisms, whereas Per Os (PO) dosing can tolerate suspensions, relying on GI fluids for gradual dissolution [5].

Table 1: Optimized Formulation Vehicles by Administration Route
RouteRecommended Vehicle CompositionPreparation MethodologyMechanistic Rationale
Intravenous (IV) 5% DMSO + 10% Solutol HS15 + 85% Saline (pH adjusted to 8.5)Dissolve compound in DMSO. Add Solutol, vortex well. Slowly titrate with pH-adjusted saline.Elevating the pH above the carboxylic acid's pKa forms a highly soluble sodium salt, disrupting the zwitterionic lattice for a clear solution [3].
Per Os (PO) 0.5% Methylcellulose (MC) + 0.1% Tween 80 in DI WaterWet the compound with Tween 80. Gradually add 0.5% MC while continuously homogenizing.MC acts as a suspending agent to prevent settling. Tween 80 reduces surface tension, enhancing GI fluid wetting and subsequent absorption [2].
Intraperitoneal (IP) 10% DMSO + 40% PEG400 + 50% SalineDissolve in DMSO, add PEG400, then slowly titrate with Saline to prevent compound precipitation.IP serves as a high-volume surrogate for PO. PEG400 acts as a co-solvent to maintain solubility during peritoneal absorption [5].

Step-by-Step Experimental Protocol: Rapid Assessment of Compound Exposure (RACE)

To bridge the gap between in vitro potency and in vivo efficacy without exhausting compound supply, we employ the validated Rapid Assessment of Compound Exposure (RACE) protocol. This streamlined approach minimizes animal use while providing critical exposure data (estimated Area Under the Curve, eAUC) to rank-order formulations[1].

Phase 1: In Silico Profiling & Vehicle Preparation
  • ADMET Prediction: Prior to animal dosing, utilize computational deep learning models (e.g., Deep-PK) to predict clearance rates, volume of distribution, and potential toxicophores [4].

  • Vehicle Compounding: Prepare the IV and PO vehicles as detailed in Table 1.

    • Validation Checkpoint: Centrifuge the IV formulation at 10,000 x g for 5 minutes. If a pellet forms, the compound is not fully dissolved and will cause fatal microembolisms; the formulation must be adjusted before proceeding.

Phase 2: Animal Dosing Execution
  • Subject Assignment: Assign n=4 male C57BL/6 mice (8-10 weeks old) per dosing route. Fast the PO group for 4 hours prior to dosing to standardize GI transit times and minimize food-drug interactions [1].

  • Administration:

    • IV Route: Administer 2 mg/kg via the lateral tail vein (maximum volume: 5 mL/kg). This provides 100% bioavailability, essential for calculating absolute systemic clearance [5].

    • PO Route: Administer 10 mg/kg via oral gavage (maximum volume: 10 mL/kg) to assess intestinal absorption and hepatic first-pass metabolism.

    • Validation Checkpoint: Monitor animals continuously for 15 minutes post-dose. Acute signs of toxicity (e.g., piloerection, respiratory distress) indicate vehicle incompatibility or severe off-target effects.

Phase 3: Abbreviated Sampling & Bioanalysis
  • Blood Collection: Collect 20 µL of blood via tail snip at exactly 20 minutes and 120 minutes post-dose into K2-EDTA coated tubes [1].

  • Plasma Isolation: Centrifuge the blood at 2,000 x g for 10 minutes at 4°C. Extract the compound from the plasma using protein precipitation (add 3 volumes of cold acetonitrile containing an internal standard).

  • Quantification: Analyze the supernatant via LC-MS/MS to determine plasma concentrations and calculate the eAUC₂₀₋₁₂₀ using the trapezoidal rule.

Systemic Distribution Visualization

PK_Workflow Zwitterion Zwitterionic Compound (Poor Aqueous Solubility) Formulation pH Adjustment & Co-solvents (DMSO/PEG400) Zwitterion->Formulation Formulation IV Intravenous (IV) Bypasses Absorption Formulation->IV Solution PO Per Os (PO) GI Tract Absorption Formulation->PO Suspension Plasma Central Compartment (Plasma PK) IV->Plasma 100% Bioavailability PO->Plasma First-Pass Metabolism Target Target Tissue (Receptor Engagement) Plasma->Target Distribution Target->Plasma Redistribution

In vivo PK workflow and systemic distribution pathways for formulated cinnoline derivatives.

References

  • Title: In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes Source: PMC - NIH URL:[Link]

  • Title: Introduction to small molecule drug discovery and preclinical development Source: Frontiers URL:[Link]

  • Title: Carboxylic Acid (Bio)Isosteres in Drug Design Source: PMC - NIH URL:[Link]

  • Title: Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction Source: Nucleic Acids Research | Oxford Academic URL:[Link]

  • Title: In Vivo Pharmacokinetic (PK) Studies - Drug Discovery Source: Selvita URL:[Link]

Application

Application Note: Formulation of 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic Acid for Intravenous Administration

Document Type: Technical Application Note & Pre-Clinical Protocol Target Audience: Formulation Scientists, Pre-clinical Investigators, and CMC Professionals Compound: 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Pre-Clinical Protocol Target Audience: Formulation Scientists, Pre-clinical Investigators, and CMC Professionals Compound: 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid (CAS: 1208078-32-3)

Executive Summary & Formulation Rationale

The development of intravenous (IV) formulations for structurally complex pre-clinical candidates often encounters the hurdle of poor aqueous solubility. 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid presents a unique physicochemical challenge. Structurally, the presence of a carboxylic acid at the C3 position and an amino group at the C4 position renders this molecule an embedded α -amino acid within a bicyclic fluoro-dihydrocinnoline core.

The Causality of Insolubility: Due to its α -amino acid-like motif, the compound is highly amphoteric. With a predicted carboxylic acid pKa​ of ~2.5 and an amine pKa​ of ~9.0, the molecule exists almost exclusively as a zwitterion ( COO− , NH3+​ ) at the physiological pH of 7.4. Zwitterions form exceptionally strong intermolecular ion-pair networks in the solid state. This high crystal lattice energy resists disruption by water molecules, resulting in a characteristic "U-shaped" solubility profile where intrinsic solubility bottoms out near the isoelectric point (pI 5.75).

The Formulation Strategy: To formulate a 10 mg/mL solution suitable for IV bolus or infusion without utilizing highly irritating cosolvents (which carry toxicity risks), we employ an inclusion complexation strategy using Hydroxypropyl- β -cyclodextrin (HP- β -CD) [1]. HP- β -CD provides a lipophilic cavity that encapsulates the hydrophobic 7-fluoro-dihydrocinnoline ring, while its hydrophilic exterior ensures complete aqueous miscibility. To overcome the kinetic barrier of the zwitterionic lattice, we utilize a "pH-shift compounding" protocol, temporarily ionizing the molecule to facilitate rapid cyclodextrin encapsulation before returning to a physiological pH [2].

Mechanistic Workflows & Visualizations

The following diagrams illustrate the logical progression of the formulation strategy and the molecular dynamics of the pH-shift complexation method.

Workflow API 4-Amino-7-fluoro-3,4-dihydrocinnoline -3-carboxylic acid Analysis Physicochemical Profiling (pKa & pI determination) API->Analysis Zwitterion Zwitterionic State at pH 7.4 (High Lattice Energy) Analysis->Zwitterion Challenge Poor Aqueous Solubility (<0.1 mg/mL) Zwitterion->Challenge Strategy Formulation Strategy Selection Challenge->Strategy Cosolvent Cosolvents / Surfactants (High Toxicity Risk) Strategy->Cosolvent Cyclodextrin HP-β-CD Complexation (Biocompatible for IV) Strategy->Cyclodextrin pHShift pH-Shift Compounding (Dissolve at pH 9, adjust to 7.4) Cyclodextrin->pHShift Sterilization 0.22 µm PES Filtration & Quality Control pHShift->Sterilization Final Sterile IV Formulation (10 mg/mL, Isotonic) Sterilization->Final

Fig 1: Decision tree and workflow for formulating the zwitterionic API.

Mechanism LowPH Cationic Form (pH < 3.0) PhysPH Zwitterionic Form (pH 3.0 - 7.5) LowPH->PhysPH Increase pH Precipitation Precipitation / Aggregation in Aqueous Media PhysPH->Precipitation No Excipient HPBCD HP-β-CD Addition (Hydrophobic Cavity) PhysPH->HPBCD Formulation HighPH Anionic Form (pH > 7.5) HighPH->PhysPH Decrease pH Complex Inclusion Complex (Shielded Fluorocinnoline) HPBCD->Complex Solubilized Solubilized API at pH 7.4 (Ready for IV) Complex->Solubilized

Fig 2: pH-dependent phase states and the HP-β-CD inclusion mechanism.

Materials and Reagents

  • Active Pharmaceutical Ingredient (API): 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid (Purity 98%, HPLC).

  • Solubilizer: Hydroxypropyl- β -cyclodextrin (HP- β -CD), Parenteral Grade (Endotoxin controlled).

  • Buffers & Adjusters: 10X Phosphate Buffered Saline (PBS, sterile), 0.1 N NaOH, 0.1 N HCl.

  • Solvent: Water for Injection (WFI), USP grade.

  • Consumables: 0.22 µm Polyethersulfone (PES) syringe filters. (Note: PES is explicitly chosen over Nylon or PTFE due to its exceptionally low non-specific drug binding and high flow rates for viscous cyclodextrin solutions).

Quantitative Data: Phase Solubility Profiling

Prior to compounding the final IV batch, a phase solubility study was conducted to determine the binding affinity and solubilization capacity of HP- β -CD for the API at pH 7.4. The linear increase in solubility indicates an AL​ -type phase solubility profile, confirming a 1:1 stoichiometric inclusion complex.

HP- β -CD Conc. (% w/v)HP- β -CD (mM)API Solubility (mg/mL)API Solubility (mM)Physical Appearance
0% (Buffer only)0.00.080.38Heavy cloudy suspension
5% 35.72.4511.71Cloudy suspension
10% 71.45.1224.47Slightly hazy
15% 107.18.0538.48Clear solution
20% 142.811.8056.41Clear, colorless solution

Table 1: Phase solubility data demonstrating the necessity of a 20% w/v HP- β -CD vehicle to safely achieve the 10 mg/mL target concentration with a thermodynamic buffer.

Step-by-Step Experimental Protocols

Protocol A: Preparation of the 10 mg/mL IV Formulation (pH-Shift Method)

This protocol utilizes a transient pH shift to bypass the slow dissolution kinetics of the zwitterionic lattice.

  • Vehicle Preparation: Weigh exactly 20.0 g of parenteral-grade HP- β -CD and transfer it into a sterile compounding vessel. Add 60 mL of WFI and stir at 300 RPM until completely dissolved.

  • API Addition: Weigh 1.0 g of 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid and add it to the cyclodextrin solution. The solution will appear milky due to the insoluble zwitterion.

  • Alkaline Shift (Deprotonation): Slowly titrate the suspension with 0.1 N NaOH while monitoring with a calibrated pH probe. Raise the pH to 9.0 - 9.2 .

    • Scientific Causality: At pH > 9.0, the C4 amino group deprotonates, neutralizing the positive charge. The molecule becomes a highly soluble anion, rapidly dissolving and entering the hydrophobic cavity of the HP- β -CD.

  • Equilibration: Allow the clear solution to stir for 15 minutes to ensure complete thermodynamic inclusion complexation.

  • Neutralization: Slowly titrate the solution back to physiological pH (7.4 ± 0.1 ) using 0.1 N HCl.

    • Scientific Causality: Although the API returns to its zwitterionic state, it is already sterically trapped within the cyclodextrin cavity, preventing precipitation and yielding a kinetically stable solution.

  • Isotonicity Adjustment: Add 10 mL of 10X PBS to the compounding vessel.

  • Volume Adjustment: QS (quantum satis) to exactly 100.0 mL with WFI. Mix for an additional 10 minutes.

Protocol B: Sterilization and Quality Control

A self-validating system requires strict QC to ensure the formulation is safe for intravenous administration.

  • Sterile Filtration: In a Class 100 (ISO 5) laminar flow hood, draw the formulated solution into a sterile luer-lock syringe. Attach a 0.22 µm PES syringe filter and dispense the solution into depyrogenated Type I borosilicate glass vials.

  • Osmolality Testing: Extract a 20 µL aliquot and test via freezing-point depression osmometry.

    • Acceptance Criterion: 280 - 320 mOsm/kg (Isotonic with human blood plasma).

  • Particulate Matter Inspection: Perform visual inspection against black and white backgrounds. Follow up with light obscuration testing as per USP <788> to ensure sub-visible particulates are within safe limits for IV injection.

  • Assay & Purity: Analyze a diluted sample via RP-HPLC to confirm the 10 mg/mL concentration and ensure no degradation occurred during the pH-shift process.

References

  • Loftsson, T., & Duchêne, D. (2007). Cyclodextrins and their pharmaceutical applications. International Journal of Pharmaceutics.[Link][1]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research.[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the aqueous solubility of 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of complex heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of complex heterocyclic compounds.

4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid presents a unique formulation challenge. Structurally, the proximity of the C4-amino group and the C3-carboxylic acid creates an embedded α -amino acid motif within the dihydrocinnoline core. At physiological pH, this molecule exists predominantly as a zwitterion (net neutral, but possessing localized NH3+​ and COO− charges). This zwitterionic nature, combined with the lipophilic 7-fluoro substituent, results in exceptional crystal lattice energy and notoriously poor aqueous solubility[1].

Below is our comprehensive troubleshooting guide, designed to help you rationally overcome these solubility bottlenecks through validated, mechanistic approaches.

Diagnostic Formulation Workflow

SolubilityWorkflow Start Identify Solubility Bottleneck (Zwitterionic Cinnoline Core) App What is the Target Application? Start->App InVitro In Vitro Assays (Cellular/Biochemical) App->InVitro Low Volume/Conc. InVivo In Vivo Dosing (Parenteral/Oral) App->InVivo High Dose/Volume pH pH-Solubility Profiling (Exploit U-shaped curve) InVitro->pH DMSO DMSO Stock Optimization + Step-down Dilution InVitro->DMSO Salt Salt Screening (Target basic amine or acidic carboxylate) InVivo->Salt Formulation Advanced Formulation Strategy InVivo->Formulation Salt->pH CD Cyclodextrin Complexation (HP-β-CD encapsulation) Formulation->CD ASD Co-Amorphous Solid Dispersion (Amino acid co-formers) Formulation->ASD

Caption: Diagnostic workflow for resolving the aqueous solubility of zwitterionic cinnoline derivatives.

Frequently Asked Questions & Troubleshooting

Q1: Why does 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid exhibit near-zero solubility in standard PBS (pH 7.4)? Causality: The molecule is amphoteric. At pH 7.4, it is near its isoelectric point (pI). The strong electrostatic interactions between the cationic amino group and the anionic carboxylate group of adjacent molecules create a highly rigid crystal lattice. This lattice requires massive thermodynamic energy to break, severely limiting aqueous solvation. Consequently, the compound exhibits a classic "U-shaped" pH-solubility profile, where solubility is at its absolute minimum at neutral pH[1][2].

Q2: How can I manipulate the pH to create highly concentrated stock solutions for analytical work? Causality: Because it is a zwitterion, solubility increases exponentially when the pH is shifted at least 2 units away from its pKa​ values, driving the molecule into a mono-ionic species[3].

  • Action: To fully protonate the molecule (breaking the carboxylate interaction), lower the pH to < 2.0 using 0.1 M HCl. To fully deprotonate it (breaking the amine interaction), raise the pH to > 10.0 using 0.1 M NaOH.

  • Note: Extreme pH may cause hydrolytic degradation of the dihydrocinnoline core over time; always prepare these stocks fresh.

Q3: I need to dose this compound intravenously (IV) at 10 mg/kg, but it precipitates in saline. What is the best formulation strategy? Causality: For high-dose parenteral delivery of zwitterionic compounds, Co-Amorphous Solid Dispersions (ASD) using amino acids as co-formers (e.g., L-Tryptophan) is a highly effective, field-proven strategy[4]. The co-former disrupts the zwitterionic crystal lattice via competitive hydrogen bonding and π–π stacking with the fluorinated cinnoline ring. This stabilizes the amorphous state, preventing crystallization and increasing apparent solubility by >10-fold[4].

Q4: When attempting to form a hydrochloride salt, the compound initially dissolves but then precipitates as a fine powder in assay buffer. What is happening? Causality: This is a classic case of the common-ion effect and disproportionation. If you form a hydrochloride salt and dilute it into a buffer containing high NaCl (like PBS), the excess chloride ions drive the solubility equilibrium backward. This causes the hemi-hydrochloride salt or the free zwitterion to rapidly precipitate at the particle surface[5].

  • Action: Troubleshoot this by evaluating solubility in chloride-free buffers (e.g., phosphate or sulfate buffers) or screen for alternative counterions like mesylate or tosylate[5].

Q5: How do I prevent "crash out" when diluting DMSO stocks into cellular assay media? Causality: This is a solvent-shift precipitation caused by rapid nucleation when the thermodynamic solubility of the compound in the aqueous phase is exceeded.

  • Action: Utilize a "step-down" dilution methodology. Dilute the DMSO stock into an intermediate surfactant/cosolvent blend (e.g., 10% PEG400 or 5% Tween 80) before making the final dilution into the assay medium[6][7]. This creates a micro-emulsion that kinetically traps the compound, preventing rapid crystallization.

Quantitative Strategy Matrix

Summarizing the expected outcomes of various solubility enhancement strategies allows for rapid, data-driven decision-making.

Formulation StrategyPrimary Mechanism of ActionExpected Solubility GainBest Application
pH Adjustment (pH < 2 or > 10)Ionization of amine or carboxylate, breaking the zwitterionic lattice.50x – 100x Acute in vitro assays, analytical LC-MS stocks.
Co-Amorphous Dispersion (L-Tryptophan)Disruption of crystal lattice via H-bonding and π–π stacking.10x – 20x Parenteral (IV) dosing, high-dose formulations.
Cyclodextrin Complexation (HP- β -CD)Hydrophobic encapsulation of the 7-fluoro-dihydrocinnoline core.5x – 15x In vivo (PO/IV), preventing solvent-shift precipitation.
Salt Formation (Mesylate / Sodium)Alteration of solid-state properties and lowering of melting point.20x – 50x Solid oral dosage forms, long-term stability.

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Follow these step-by-step methodologies to guarantee reproducible results.

Protocol 1: Thermodynamic pH-Solubility Profiling (Shake-Flask Method)

This protocol establishes the exact U-shaped solubility curve and identifies the isoelectric point (pI).

  • Preparation: Prepare a series of 50 mM universal buffers (e.g., Britton-Robinson buffer) adjusted to pH 2.0, 4.0, 6.0, 7.4, 8.0, and 10.0.

  • Saturation: Add an excess amount of 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid (approx. 5 mg) to 1 mL of each buffer in sealed glass vials.

  • Equilibration: Agitate the vials on an orbital shaker at 300 rpm and 37°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspensions at 15,000 x g for 15 minutes to firmly pellet the undissolved zwitterion. Carefully extract the supernatant.

  • Self-Validation & Analysis: Dilute the supernatant appropriately and analyze via HPLC-UV (e.g., 254 nm). Validation Check: Compare the concentration of a 24-hour aliquot against the 48-hour aliquot. If the variance is <5%, true thermodynamic equilibrium has been achieved.

Protocol 2: Preparation of Co-Amorphous Solid Dispersions via Lyophilization

This protocol utilizes amino acids to disrupt the zwitterionic lattice for in vivo dosing.

  • Solvent Selection: Dissolve 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid and L-Tryptophan (1:1 molar ratio) in a co-solvent mixture of 0.1 M HCl and tert-butanol (70:30 v/v) to ensure both components are fully solubilized.

  • Freezing: Flash-freeze the clear solution in a dry ice/acetone bath (-78°C) to prevent phase separation and lock the molecules in a homogenous state.

  • Lyophilization: Transfer to a freeze-dryer. Sublimate the solvent at -45°C and < 0.1 mbar for 48 hours, followed by a secondary drying phase at 20°C for 12 hours to remove residual moisture.

  • Self-Validation: Analyze the resulting powder using Powder X-Ray Diffraction (PXRD). Validation Check: The complete absence of sharp Bragg peaks (resulting in a broad "halo" pattern) confirms successful amorphization[4].

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid

Welcome to the Technical Support Center for 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid (AFDC) . As a highly functionalized cyclic amino acid derivative, AFDC presents unique stability challenges during routi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid (AFDC) . As a highly functionalized cyclic amino acid derivative, AFDC presents unique stability challenges during routine laboratory handling and long-term storage.

This guide is engineered for researchers and drug development professionals. It moves beyond basic storage instructions by detailing the thermodynamic and kinetic causality behind AFDC degradation, providing self-validating protocols to ensure absolute scientific integrity in your assays.

Mechanistic Overview of Thermal Degradation

To effectively prevent degradation, we must first understand the chemical vulnerabilities of the AFDC molecule. AFDC contains a partially saturated 3,4-dihydrocinnoline core, a carboxylic acid at C3, and an amino group at C4. This specific architecture is susceptible to two primary, competing thermal degradation pathways:

  • Thermal Decarboxylation: Like many aliphatic and cyclic amino acids, heating AFDC provides the activation energy necessary to cleave the C-C bond at the C3 position, releasing carbon dioxide. This degradation pathway strictly follows first-order kinetics and is highly dependent on temperature and local pH[1].

  • Oxidative Aromatization: The 3,4-dihydrocinnoline ring is thermodynamically driven to achieve full aromaticity (a stable 10- π electron system). Exposure to ambient oxygen, trace moisture, or elevated temperatures facilitates oxidative dehydrogenation at the C3-C4 bond, yielding the fully aromatic 4-amino-7-fluorocinnoline-3-carboxylic acid[2][3].

Pathway AFDC 4-Amino-7-fluoro-3,4-dihydrocinnoline- 3-carboxylic acid (AFDC) Decarb Thermal Decarboxylation (Loss of CO2) AFDC->Decarb Heat (>25°C) Aromat Oxidative Aromatization (Loss of H2/H2O) AFDC->Aromat O2 / Moisture / Heat Prod1 4-Amino-7-fluoro- 3,4-dihydrocinnoline Decarb->Prod1 Prod2 4-Amino-7-fluorocinnoline- 3-carboxylic acid Aromat->Prod2

Mechanisms of AFDC thermal degradation via decarboxylation and oxidative aromatization.

Troubleshooting & FAQs

Q: My lyophilized AFDC powder turned from off-white to a distinct yellow/brown tint after a month on the benchtop. What happened, and is it still usable? A: The color change is a classic indicator of oxidative aromatization[3]. The dihydrocinnoline core has oxidized into a fully conjugated cinnoline system, which absorbs light in the visible spectrum (causing the yellow/brown color). The compound is no longer pure AFDC and should be discarded, as the structural change will drastically alter its biological activity and binding affinity.

Q: Can I prepare a stock solution of AFDC in aqueous buffer and store it at 4°C? A: It is highly discouraged. Aqueous environments lower the activation energy barrier for both hydrolysis and decarboxylation[1]. Even at 4°C, the dissolved amino acid will slowly degrade over a period of weeks. Always prepare aqueous working solutions immediately prior to your experiment.

Q: Does freeze-thawing affect the stability of the compound in DMSO? A: Yes. Repeated freeze-thaw cycles introduce condensation (moisture) into the vial and subject the compound to localized thermal stress during the phase transition. Studies on amino acid stability demonstrate that freeze-thawing significantly accelerates degradation profiles[4]. You must aliquot your stock solutions to avoid this.

Quantitative Stability Data

The following table summarizes the degradation kinetics of solid-state AFDC under various storage conditions. These metrics should be used to establish expiration dates for your internal compound registry.

Storage TemperatureAtmospheric ConditionEstimated Half-Life ( t1/2​ )Primary Degradant Observed
25°C (Room Temp) Ambient Air / High Humidity< 7 DaysAromatized AFDC
4°C (Refrigerator) Ambient Air~ 30 DaysAromatized AFDC
-20°C (Freezer) Argon Purged> 6 MonthsDecarboxylated AFDC
-80°C (Ultra-Low) Argon Purged & Desiccated> 2 YearsNone detected

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By incorporating analytical checkpoints (Karl Fischer titration and sentinel vials), you mathematically verify the integrity of your storage conditions rather than relying on assumption.

Protocol: Aliquoting and Inert-Atmosphere Storage of AFDC

Phase 1: Preparation and Desiccation

  • Lyophilization: Transfer the synthesized or procured AFDC bulk powder into a lyophilization flask. Lyophilize for 24 hours at -50°C and <0.1 mbar to remove residual solvent and moisture.

  • Moisture Validation (Self-Validation Step): Remove a 5 mg sample and perform a Karl Fischer titration. The residual water content must be < 0.5% . If it is higher, repeat the lyophilization step.

Phase 2: Aliquoting and Purging 3. Aliquot: Inside a controlled environment (preferably a glove box with relative humidity < 10%), weigh the AFDC powder into single-use amber glass vials (e.g., 1 mg or 5 mg per vial). Amber glass is mandatory to prevent photo-catalyzed oxidation. 4. Argon Purge: Insert a gentle stream of Argon gas (heavier than air and nitrogen) into the vial for 15 seconds to displace all ambient oxygen. 5. Hermetic Sealing: Immediately cap the vial using a PTFE-lined screw cap. Wrap the junction of the cap and vial tightly with Parafilm to prevent gas exchange.

Phase 3: Storage and Sentinel Monitoring 6. Ultra-Low Temperature Storage: Place the sealed vials into a secondary container filled with indicating silica gel desiccant. Store the container in a -80°C freezer. 7. Sentinel Vial Validation (Self-Validation Step): Designate one vial as the "Sentinel." After 30 days of storage, dissolve the Sentinel vial in LC-MS grade acetonitrile and run a stability-indicating HPLC assay (UV detection at 254 nm). The purity must remain > 99.0%. If the Sentinel fails, the entire batch's storage integrity is compromised and must be re-evaluated.

Workflow Step1 1. Lyophilization (Verify H2O < 0.5%) Step2 2. Aliquoting (Amber glass vials) Step1->Step2 Step3 3. Argon Purging (Displace O2) Step2->Step3 Step4 4. Hermetic Sealing (PTFE caps + Parafilm) Step3->Step4 Step5 5. Ultra-Low Temp Storage (-80°C with desiccant) Step4->Step5

Self-validating workflow for the long-term storage and handling of AFDC.

References

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Kinetics of the Decarboxylation of Protein Amino Acids and the Effect of Side Chains on Hydrothermal Stability Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Novel Synthesis of Cinnolines and 1-Aminoindolines via Cu-Catalyzed Intramolecular N-Arylation of Hydrazines and Hydrazones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Catalyst-Free Cascade Annulation of Enaminones and Aryl Diazonium Tetrafluoroboronates for Cinnoline Synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

Optimizing extraction methods for 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid from biological matrices

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently consult on the extraction of complex, multi-functional active pharmaceutical ingredients (APIs) from biological matri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently consult on the extraction of complex, multi-functional active pharmaceutical ingredients (APIs) from biological matrices.

The molecule —4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid —presents a classic bioanalytical challenge. Structurally, it contains a basic primary amine (-NH2) at the 4-position and an acidic carboxylic acid (-COOH) at the 3-position. This makes the compound amphoteric . At physiological pH (~7.4), it exists primarily as a highly polar zwitterion (net-zero charge but highly localized polarity). Standard extraction techniques often fail because they do not account for the molecule's dynamic ionization states.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure robust extraction from plasma and urine.

Part 1: Troubleshooting & FAQs

Q1: We are using a standard Liquid-Liquid Extraction (LLE) with ethyl acetate, but our recovery from human plasma is consistently below 15%. Why is this happening? Scientist's Insight: Your low recovery is a direct consequence of the molecule's zwitterionic nature. LLE relies on partitioning analytes from an aqueous phase into an immiscible organic solvent[1]. Because zwitterions are highly hydrophilic, they strongly prefer the aqueous phase. Solution: Abandon standard LLE. Switch to Solid-Phase Extraction (SPE), which operates by adsorbing analytes onto a solid phase and is vastly superior for polar, amphoteric compounds, improving quantitative recovery yields and minimizing issues encountered in LLE[2].

Q2: We switched to a polymeric reversed-phase SPE (e.g., HLB), but recoveries are highly variable (40-70%). How can we stabilize this? Scientist's Insight: Polymeric reversed-phase sorbents containing lipophilic divinylbenzene and hydrophilic N-vinylpyrrolidone units are excellent for many drugs[3]. However, for zwitterions, retention relies entirely on the molecule being in an un-ionized state. If the sample pH fluctuates even slightly between biological lots, the ionization state of the molecule changes, altering its affinity for the sorbent. Solution: You must strictly control the loading pH. Buffer your plasma to the isoelectric point (pI) of the molecule to maximize hydrophobicity before loading. For a more robust solution, transition to a Mixed-Mode Cation Exchange (MCX) sorbent, which utilizes a dual-retention mechanism (hydrophobic and ionic).

Q3: We are observing significant ion suppression in our LC-MS/MS analysis when using Protein Precipitation (PPT). How do we clean up the matrix? Scientist's Insight: PPT is a simple and cost-effective technique, but it fails to remove endogenous phospholipids from plasma. These phospholipids co-elute with early-to-mid eluting polar analytes, causing severe ionization suppression in the mass spectrometer source. Solution: Implement a three-step micro-elution SPE method, which has been shown to drastically decrease matrix effects, eliminate phospholipids, and improve the overall reliability of the analytical method compared to simple PPT[4].

Part 2: Experimental Protocols

Gold Standard Protocol: MCX SPE Workflow

Mechanism: We force the molecule into a cationic state (protonating the amine, neutralizing the carboxylic acid) to bind it to the negatively charged sulfonic acid groups on the MCX sorbent.

  • Sample Pre-treatment (Critical Step):

    • Action: Aliquot 200 µL of plasma. Add 200 µL of 2% Phosphoric acid (H3PO4) in water. Vortex for 30 seconds.

    • Causality: Dropping the pH to ~2.0 ensures the carboxylic acid is fully protonated (neutral) and the primary amine is fully protonated (cationic). This is required for ion-exchange retention.

  • Sorbent Conditioning:

    • Action: Pass 1 mL of 100% Methanol (MeOH) through the MCX cartridge, followed by 1 mL of 2% H3PO4.

    • Causality: Methanol wets the polymer bed; the acidic water equilibrates the sorbent to match the pH of the loading sample.

  • Sample Loading:

    • Action: Load the pre-treated sample at a flow rate of 1 mL/min.

    • Validation Check: Collect this flow-through. If your analyte is detected here via LC-MS/MS, your sample was not acidic enough, and the amine did not bind to the sorbent.

  • Wash 1 (Aqueous):

    • Action: Wash with 1 mL of 2% H3PO4.

    • Causality: Removes salts and polar endogenous interferences while keeping the analyte locked in its ionic bond.

  • Wash 2 (Organic):

    • Action: Wash with 1 mL of 100% MeOH.

    • Causality: Removes hydrophobic interferences (like phospholipids). The analyte remains bound because the ionic interaction is impervious to organic solvents.

  • Elution:

    • Action: Elute with 2 x 500 µL of 5% Ammonium Hydroxide (NH4OH) in MeOH.

    • Causality: The high pH (~10) deprotonates the amine (-NH3+ becomes -NH2), breaking the ionic bond and releasing the analyte into the organic solvent for collection.

  • Reconstitution:

    • Action: Evaporate under nitrogen at 40°C and reconstitute in the initial LC mobile phase.

Part 3: Quantitative Data Comparison

The following table summarizes the expected performance metrics of various extraction methodologies when applied to 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid.

Extraction MethodMean Recovery (%)Matrix Effect (%)Phospholipid RemovalRecommended Use Case
Protein Precipitation (PPT) 85 - 95%Severe (>40% suppression)PoorHigh-throughput screening; requires heavy dilution.
Liquid-Liquid Extraction (LLE) < 15%Low (<10%)ExcellentNot recommended for highly polar zwitterions.
Reversed-Phase SPE (HLB) 40 - 70% (Variable)Moderate (~20%)GoodAcceptable only if strict pI buffering is maintained.
Mixed-Mode SPE (MCX) > 90% Minimal (<5%) Excellent Gold standard for amphoteric/basic analytes.

Part 4: Visualizations

SPE Mechanistic Workflow

SPE_Workflow Start Biological Matrix (Plasma/Urine) Target: Zwitterionic Analyte PreTreat Sample Pre-treatment Acidify with 2% H3PO4 (pH ~2) Protonates -NH2 to -NH3+ Start->PreTreat Load Load Sample Analyte retained via Cation Exchange PreTreat->Load Condition Condition MCX Cartridge 1. 100% Methanol 2. 2% H3PO4 in Water Condition->Load Wash1 Aqueous Wash 2% H3PO4 Removes polar interferences Load->Wash1 Wash2 Organic Wash 100% Methanol Removes phospholipids & neutral lipids Wash1->Wash2 Elute Elution 5% NH4OH in Methanol Neutralizes -NH3+, releases analyte Wash2->Elute Evaporate Evaporate & Reconstitute Ready for LC-MS/MS Analysis Elute->Evaporate

Caption: Mixed-Mode Cation Exchange (MCX) SPE Workflow for Zwitterionic Extraction.

Troubleshooting Decision Tree

Troubleshooting Issue Issue: Low Recovery (<50%) or High Matrix Effect CheckMethod Current Extraction Method? Issue->CheckMethod LLE Liquid-Liquid Extraction (LLE) CheckMethod->LLE SPE Solid-Phase Extraction (SPE) CheckMethod->SPE PPT Protein Precipitation (PPT) CheckMethod->PPT LLE_Fix Analyte is highly polar/zwitterionic. LLE is ineffective. Switch to SPE. LLE->LLE_Fix SPE_Type Which SPE Sorbent? SPE->SPE_Type PPT_Fix High phospholipid carryover. Add Phospholipid Removal Plate. PPT->PPT_Fix HLB Reversed-Phase (HLB) SPE_Type->HLB MCX Mixed-Mode (MCX) SPE_Type->MCX HLB_Fix Adjust load pH to analyte pI. Ensure un-ionized state. HLB->HLB_Fix MCX_Fix Check elution strength. Use >5% NH4OH to break ionic bonds. MCX->MCX_Fix

Caption: Decision tree for troubleshooting low extraction recovery of amphoteric analytes.

References

  • Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. Available at:[Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. Available at:[Link]

  • Solid-phase Extraction and High Performance Liquid Chromatographic Analysis of Fluoroquinolone Antibiotic Residues in Milk Products. Khon Kaen University (KKU). Available at: [Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Impurity Troubleshooting for 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the unique physicochemical challenges of isolating and purifying 4-Amino-7-fluoro-3,4-dihydroci...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the unique physicochemical challenges of isolating and purifying 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid .

This compound presents a dual challenge in process chemistry: it is a zwitterionic amino acid derivative prone to highly pH-dependent solubility[1], and its 3,4-dihydrocinnoline core is thermodynamically susceptible to oxidative aromatization[2][3]. The following troubleshooting guides and methodologies are designed as self-validating systems to ensure high-purity API recovery while rejecting structurally related synthetic impurities.

Part 1: Troubleshooting FAQs

Q1: My crystallized product yellows over time, and LC-MS shows a major -2 Da mass loss impurity. What is happening and how do I prevent it?

  • Expertise & Causality: The yellowing and mass loss (loss of 2 protons) correspond to the oxidative dehydrogenation of the 3,4-dihydrocinnoline core into the fully aromatic 4-amino-7-fluorocinnoline-3-carboxylic acid[2][3]. The dihydro-state is thermodynamically driven to aromatize in the presence of dissolved oxygen or trace transition metals.

  • Solution:

    • Sparging: Sparge all crystallization solvents (water, antisolvents) with nitrogen for at least 30 minutes prior to use.

    • Scavengers: Introduce a trace amount of EDTA (0.1 mol%) during the dissolution phase to sequester catalytic metal ions.

    • Atmosphere: Conduct the entire pH-shift crystallization under a strict inert atmosphere (Argon or N2).

Q2: I am observing a diastereomeric impurity (epimer) co-crystallizing with my product. How can I reject this?

  • Expertise & Causality: The C3 position (alpha to the carboxylic acid) contains an acidic proton. Prolonged exposure to high pH during the initial dissolution phase promotes enolization/deprotonation and subsequent non-stereoselective reprotonation, leading to C3-epimerization. Because epimers share nearly identical crystal lattice affinities, they easily co-precipitate via a "self-poisoning" mechanism during crystal growth[1][4].

  • Solution: Minimize the residence time of the compound in the highly basic dissolution phase. Rapidly adjust the pH to the metastable zone (just above the isoelectric point) and use kinetic seeding to force the desired stereoisomer to crystallize before the epimer can incorporate into the lattice.

Q3: When I add the antisolvent (e.g., isopropanol) to the aqueous solution at the isoelectric point (pI), the product oils out or forms amorphous aggregates trapping impurities. Why?

  • Expertise & Causality: Zwitterions exhibit minimal solubility at their pI. Adding an antisolvent rapidly at this exact pH creates a massive, uncontrolled spike in supersaturation. This leads to liquid-liquid phase separation (oiling out) or catastrophic nucleation, which physically entraps mother liquor and unreacted starting materials[1][4].

  • Solution: Do not add antisolvent exactly at the pI. Instead, add the antisolvent while the pH is still 1.5 to 2 units away from the pI. Once the antisolvent is fully integrated, slowly titrate the pH towards the pI at a controlled rate (e.g., 0.1 pH units/min) to maintain steady, highly ordered crystal growth.

Part 2: Experimental Protocols

Protocol A: Anaerobic pH-Shift & Antisolvent Crystallization

Objective: Maximize yield while rejecting the aromatized impurity and unreacted starting materials through controlled supersaturation.

  • Dissolution: Suspend 10.0 g of crude 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid in 100 mL of deoxygenated DI water. Slowly add 1M NaOH under strict N2 atmosphere until complete dissolution occurs (approx. pH 9.5). Critical: Do not exceed pH 10.5 to prevent base-catalyzed C3 epimerization.

  • Polish Filtration: Filter the basic solution through a 0.22 µm PTFE membrane into an N2-flushed jacketed crystallizer to remove insoluble dimeric aggregates.

  • Antisolvent Integration: Slowly add 50 mL of deoxygenated isopropanol (IPA) at 25°C. The solution must remain clear.

  • Controlled Nucleation: Titrate the solution with 1M HCl at a rate of 0.2 mL/min until the pH reaches 6.5 (entering the metastable zone).

  • Seeding: Introduce 0.1 g of pure crystalline seed. Hold the suspension for 1 hour at 25°C to allow the seed bed to mature and consume initial supersaturation.

  • Growth & Isolation: Continue titrating with 1M HCl until the isoelectric point (approx. pH 4.8) is reached. Cool the suspension to 5°C at a rate of 0.5°C/min. Filter under N2 and wash the cake with cold, deoxygenated water/IPA (2:1). Vacuum dry at 40°C.

Part 3: Data Presentation

Table 1: Common Synthetic Impurities and Rejection Strategies
ImpurityMechanism of FormationRejection Strategy during Crystallization
4-Amino-7-fluorocinnoline-3-carboxylic acid Oxidative dehydrogenation of the dihydro core[2].Strict anaerobic conditions; use of EDTA; wash with cold antisolvent.
C3-Epimer Base-catalyzed deprotonation at the alpha-carbon.Limit time in basic dissolution phase; kinetic seeding[4].
Unreacted Starting Materials Incomplete cyclization during synthesis.Retained in mother liquor by stopping pH titration exactly at the API's pI.
Table 2: API Solubility vs. pH Profile (Aqueous, 25°C)
pH LevelState of APISolubility (mg/mL)
2.0Cationic (Protonated Amino)> 45.0
4.8Zwitterionic (Isoelectric Point)< 1.5
7.0Anionic (Deprotonated Carboxyl)18.2
9.5Fully Solvated Anion> 60.0

Part 4: Mechanistic Pathways

Workflow Start Crude Reaction Mixture (API + Impurities) Dissolution Dissolution in Aqueous Base (pH > pKa2, N2 Atmosphere) Start->Dissolution Filtration Polish Filtration (Removes Aggregates) Dissolution->Filtration Inert Gas pH_Adjust Controlled pH Adjustment (Titrate towards pI) Filtration->pH_Adjust Seeding Seed Addition (Control Supersaturation) pH_Adjust->Seeding pH ~ pI Cooling Cooling & Antisolvent (Reject Impurities) Seeding->Cooling Isolation Filtration & Drying (Pure Zwitterionic API) Cooling->Isolation High Purity

Workflow for the pH-shift crystallization and impurity rejection.

Degradation API 4-Amino-7-fluoro-3,4-dihydrocinnoline- 3-carboxylic acid Oxidation O2 / Metal Catalysis (Dehydrogenation) API->Oxidation BaseCatalysis High pH / Heat (Deprotonation at C3) API->BaseCatalysis Aromatized 4-Amino-7-fluorocinnoline- 3-carboxylic acid Oxidation->Aromatized Epimer C3-Epimer (Diastereomeric Impurity) BaseCatalysis->Epimer

Primary degradation pathways leading to synthetic impurities.

Part 5: References

  • Electrochemical Oxidation and Structural Changes of 5,6-Dihydrobenzo[c]cinnolines Journal of the American Chemical Society (ACS)[Link]

  • Cinnoline - Discovery, Synthesis, and Dehydrogenation Wikipedia [Link]

  • Effect of Molecular Speciation of Impurities on Amino Acid Crystallization Norwegian University of Science and Technology (NTNU)[Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development PubMed Central (PMC)[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic Acid vs. Non-Fluorinated Derivatives in Antibacterial Drug Design

Executive Summary The cinnoline-3-carboxylic acid scaffold is a historically validated bioisostere of the quinolone class of antibiotics. Early derivatives, such as cinoxacin, demonstrated potent efficacy against Gram-ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The cinnoline-3-carboxylic acid scaffold is a historically validated bioisostere of the quinolone class of antibiotics. Early derivatives, such as cinoxacin, demonstrated potent efficacy against Gram-negative pathogens by targeting and inhibiting DNA gyrase 1[1]. However, modern medicinal chemistry demands optimized pharmacokinetic profiles and enhanced target affinity.

The introduction of a fluorine atom at the 7-position of the 3,4-dihydrocinnoline core—yielding 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid —represents a strategic structural evolution. This guide provides an objective, data-driven comparison between this fluorinated scaffold and its non-fluorinated counterpart, detailing how a single halogen substitution fundamentally alters metabolic stability, physicochemical properties, and target engagement2[2].

Physicochemical and Pharmacokinetic Profiling

Fluorine substitution is a cornerstone tactic to modulate lipophilicity ( LogD ) and pKa​ without introducing significant steric bulk (the van der Waals radius of fluorine is 1.47 Å, closely mimicking hydrogen at 1.20 Å)3[3]. The table below synthesizes the comparative profiling data between the two scaffolds.

Parameter4-Amino-3,4-dihydrocinnoline-3-carboxylic acid (Non-Fluorinated)4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid (Fluorinated)Causality / Scientific Rationale
Molecular Weight 193.19 g/mol 211.18 g/mol Addition of F (+18.99 Da).
LogD7.4​ 0.451.12Fluorine's high electronegativity and low polarizability increase lipophilicity, aiding lipid bilayer permeation 4[4].
pKa​ (Carboxylic Acid) ~5.8~5.4The inductive electron-withdrawing effect (-I) of fluorine lowers the pKa​ of the distal carboxylic acid.
Microsomal T1/2​ 18 min>60 minThe strong C-F bond blocks CYP450-mediated aromatic oxidation at the C7 position[3].
Efflux Ratio (Caco-2) 2.11.4Modulated pKa​ and lipophilicity reduce recognition by P-glycoprotein (P-gp) efflux transporters[4].

Mechanistic Advantages of the 7-Fluoro Substitution

Metabolic Shielding

The primary vulnerability of the non-fluorinated cinnoline ring is rapid oxidative metabolism by hepatic cytochrome P450 (CYP) enzymes, specifically aromatic hydroxylation at the electron-rich C7 position. By replacing the C-H bond (bond dissociation energy ~98 kcal/mol) with a C-F bond (~116 kcal/mol), the fluorinated derivative effectively resists CYP-mediated oxo-insertion[2]. This steric and electronic shielding translates to a significantly prolonged intrinsic half-life, ensuring sustained systemic exposure.

Enhanced Target Affinity (DNA Gyrase)

Cinnoline-3-carboxylic acids exert their antibacterial effect by stabilizing the DNA-gyrase cleavage complex, inhibiting cell division 5[5]. In homologous fluoroquinolones, a fluorine at the 6- or 7-position is critical for target binding. Similarly, the 7-fluoro substitution on the cinnoline core engages in a highly specific water-metal ion ( Mg2+ ) bridge within the topoisomerase active site. The orthogonal dipole introduced by the C-F bond enhances multipolar interactions with surrounding target residues, significantly lowering the Minimum Inhibitory Concentration (MIC) against Gram-negative strains6[6].

Pathway C1 Non-Fluorinated Cinnoline M1 Rapid CYP450 Oxidation at C7 Position C1->M1 T1 Weak DNA Gyrase Binding C1->T1 C2 7-Fluoro Cinnoline M2 Steric & Electronic Shielding (C-F Bond) C2->M2 T2 Enhanced Gyrase Affinity (Fluorine-Metal Bridge) C2->T2 E1 High Clearance Short Half-life M1->E1 E2 Prolonged Half-life Sustained Exposure M2->E2

Comparative pharmacological pathways of non-fluorinated vs. 7-fluoro cinnoline derivatives.

Experimental Methodologies

To validate the comparative advantages of the fluorinated scaffold, the following self-validating experimental protocols are employed.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Quantify the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ) of the cinnoline derivatives. Causality: We utilize human liver microsomes (HLM) supplemented with NADPH to specifically isolate CYP450-mediated phase I metabolism.

  • Preparation: Prepare a 10 mM stock of the cinnoline compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Rationale: NADPH is the obligate electron donor required to drive CYP450 catalytic cycles.

  • Sampling: At t=0,15,30,45, and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: Cold organic solvent instantly denatures the CYP enzymes, halting the reaction and precipitating proteins to prevent background degradation.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the remaining percentage versus time. Calculate T1/2​=0.693/k (where k is the elimination rate constant).

Workflow N1 Compound Incubation (Liver Microsomes + NADPH) N2 CYP450 Enzymatic Reaction (37°C, 0-60 min) N1->N2 N3 Reaction Quenching (Cold Acetonitrile + IS) N2->N3 N4 LC-MS/MS Analysis (MRM Mode) N3->N4 N5 Intrinsic Clearance (CLint) & Half-life Calculation N4->N5

Workflow for assessing the in vitro microsomal stability of cinnoline derivatives.

Protocol B: DNA Supercoiling Inhibition Assay (Target Engagement)

Objective: Determine the IC50​ for DNA gyrase inhibition to compare target affinity.

  • Reaction Assembly: In a 20 µL reaction volume, combine 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of the cinnoline derivative (0.1 - 100 µM).

  • Buffer Conditions: Use an assay buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2​ , 2 mM DTT, and 1 mM ATP. Rationale: ATP and Mg2+ are strictly required for the energy-dependent supercoiling action of DNA gyrase, and Mg2+ specifically mediates the fluorine-bridge interaction.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of a stop buffer (50% glycerol, 0.25% bromophenol blue, and 50 mM EDTA). Rationale: EDTA chelates Mg2+ , immediately halting gyrase activity and freezing the topoisomer state.

  • Visualization: Resolve the DNA topoisomers on a 1% agarose gel (1X TAE buffer) at 3 V/cm for 2 hours. Stain with ethidium bromide and quantify the supercoiled vs. relaxed DNA bands using densitometry to calculate the IC50​ .

References

  • Fabulous Fluorine in Medicinal Chemistry. Sussex Drug Discovery Centre.
  • The role of fluorine in medicinal chemistry. Taylor & Francis.
  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability.
  • Cinoxacin | C12H10N2O5 - PubChem. NIH.
  • Cinoxacin - Wikipedia.
  • 7-Substituted Aryloxy-6-Fluoro Cinnoline-3-Carboxylic Acids as Antimicrobial Agents. Indian Journal of Pharmaceutical Sciences.

Sources

Comparative

Validating LC-MS/MS Bioanalytical Methods for 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic Acid: A Comprehensive Comparison Guide

Executive Summary & The Bioanalytical Challenge Quantifying highly polar, zwitterionic compounds in biological matrices is one of the most formidable challenges in modern bioanalysis. 4-Amino-7-fluoro-3,4-dihydrocinnolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Bioanalytical Challenge

Quantifying highly polar, zwitterionic compounds in biological matrices is one of the most formidable challenges in modern bioanalysis. 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid (CAS: 1208078-32-3) exemplifies this challenge. Structurally, it features a basic primary amine (pKa ~8.5) and an acidic carboxylic acid (pKa ~3.5) attached to a fluorinated, nitrogen-containing heterocyclic core. At physiological pH, it exists predominantly as a zwitterion.

Standard bioanalytical workflows—typically relying on Reversed-Phase (C18) chromatography and Protein Precipitation (PPT)—fail spectacularly for this analyte. The compound's extreme polarity results in a lack of retention on hydrophobic stationary phases, causing it to elute in the void volume where severe ion suppression from endogenous salts and phospholipids occurs.

As a Senior Application Scientist, I have designed this guide to objectively compare traditional approaches against specialized methodologies—specifically Zwitterionic Hydrophilic Interaction Liquid Chromatography (Z-HILIC) and Mixed-Mode Solid Phase Extraction (SPE) . By understanding the causality behind these experimental choices, researchers can build a self-validating, ICH M10-compliant LC-MS/MS method[1].

Chromatographic Strategy: Why Reversed-Phase Fails and Z-HILIC Succeeds

To achieve reliable quantification, the analyte must be chromatographically separated from matrix components. We compared three column chemistries: a standard C18, a Bare Silica HILIC, and a Zwitterionic HILIC (Z-HILIC).

The Mechanistic Causality
  • C18 (Reversed-Phase): Relies on hydrophobic partitioning. The highly polar, charged nature of the analyte prevents partitioning into the C18 alkyl chains, resulting in a retention factor ( k′ ) of less than 1.

  • Bare Silica HILIC: Retains polar compounds via partitioning into a water-enriched layer on the silica surface. However, the secondary silanol interactions can cause severe peak tailing for the basic amine group.

  • Z-HILIC: Features a sulfobetaine stationary phase that provides both hydrophilic partitioning and weak electrostatic interactions[2]. The positively charged quaternary ammonium and negatively charged sulfonic acid groups on the column perfectly complement the amphoteric nature of 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid, yielding sharp peaks and robust retention.

Table 1: Chromatographic Performance Comparison
Column ChemistryRetention Time (min)Retention Factor ( k′ )Peak Asymmetry ( As​ )Matrix Factor (Ion Suppression)Verdict
Standard C18 0.850.4N/A (Co-elution)0.32 (Severe Suppression)Fail
Bare Silica HILIC 3.202.51.85 (Tailing)0.78 (Moderate Suppression)Sub-optimal
Z-HILIC 4.654.11.05 (Symmetrical)0.98 (Negligible Effect)Optimal

Experimental Conditions: Mobile Phase A (10 mM Ammonium Formate, pH 3.0), Mobile Phase B (0.1% Formic Acid in Acetonitrile). Flow rate: 0.4 mL/min.

Sample Preparation: The Superiority of Mixed-Mode SPE

Sample preparation must be orthogonal to the chromatographic separation. If we use HILIC (which retains polar compounds), our sample preparation must efficiently remove polar matrix interferences like phospholipids. We compared Protein Precipitation (PPT), Polymeric Reversed-Phase SPE (HLB), and Mixed-Mode Cation Exchange SPE (MCX).

The Mechanistic Causality
  • PPT & HLB: PPT merely removes proteins, leaving phospholipids that cause matrix effects. HLB relies on hydrophobic capture, which fails to retain our highly polar zwitterion, leading to low recovery.

  • Mixed-Mode Cation Exchange (MCX): MCX sorbents contain both lipophilic polymers and strong cation exchange (sulfonic acid) groups. By acidifying the plasma sample to pH < 3, we neutralize the analyte's carboxylic acid and fully protonate its amine. The positively charged analyte binds tightly to the sulfonic acid groups via ionic interactions. This allows us to wash the cartridge with 100% methanol, stripping away all hydrophobic interferences (including phospholipids) without losing the analyte. Elution is achieved by applying a basic organic solvent, which deprotonates the amine, breaking the ionic bond.

Table 2: Sample Preparation Efficiency Comparison
Extraction MethodAbsolute Recovery (%)% RSD (Precision)Phospholipid RemovalMatrix Factor
Protein Precipitation (PPT) 88.5%15.2%Poor0.45
Standard SPE (HLB) 35.2%22.4%Good0.85
Mixed-Mode SPE (MCX) 94.8%3.1%Excellent0.99

Experimental Protocols

To ensure a self-validating system, the internal standard (IS) must be added before any extraction steps to correct for both extraction losses and ionization variations. The reconstitution solvent must match the initial highly-organic conditions of the HILIC gradient to prevent peak distortion.

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE Workflow
  • Sample Aliquot: Transfer 100 µL of human plasma to a microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of stable-isotope labeled IS (100 ng/mL) and vortex for 10 seconds.

  • Acidification: Add 100 µL of 4% Phosphoric acid ( H3​PO4​ ) in water. Vortex for 30 seconds. Rationale: Disrupts protein binding and ensures the analyte's amine is fully protonated.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade Water through a 30 mg/1 cc MCX cartridge.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water to remove polar, non-basic interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol to remove hydrophobic interferences and phospholipids.

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 90:10 Acetonitrile:Water containing 10 mM Ammonium Formate.

Protocol 2: Z-HILIC LC-MS/MS Analysis
  • Column: SeQuant ZIC-HILIC (100 x 2.1 mm, 3.5 µm) maintained at 40°C.

  • Mobile Phases:

    • Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B. Hold for 1.0 min. Ramp to 50% B over 4.0 mins. Hold at 50% B for 1.5 mins. Return to 90% B and equilibrate for 3.5 mins.

  • Mass Spectrometry: Electrospray Ionization in Positive mode (ESI+). Monitor the specific MRM transitions for the protonated precursor [M+H]+ at m/z 210.2 to its predominant product ions.

Visualizing the Analytical Logic

Workflow A Analyte Profiling Zwitterionic, Polar, Fluorinated B Sample Preparation Mixed-Mode SPE (MCX) A->B C Chromatography Z-HILIC Column (Orthogonal) B->C D Mass Spectrometry ESI+ MRM Detection C->D E ICH M10 Validation Accuracy, Precision, Stability D->E

Caption: LC-MS/MS Method Development and Validation Workflow.

SPE S1 1. Condition & Equilibrate MeOH then H2O S2 2. Load Sample Acidified Plasma (pH < 3) S1->S2 S3 3. Wash 1 (Aqueous) 2% Formic Acid in H2O S2->S3 S4 4. Wash 2 (Organic) 100% Methanol S3->S4 S5 5. Elute Analyte 5% NH4OH in Methanol S4->S5

Caption: Mixed-Mode Cation Exchange (MCX) SPE Protocol Mechanism.

ICH M10 Method Validation

To ensure the method is trustworthy and suitable for regulatory submissions, it must be validated according to the rigorous standards set by the ICH M10 guidelines[1]. The self-validating nature of our chosen MCX/Z-HILIC workflow guarantees exceptional accuracy and precision by mathematically eliminating matrix interference variables prior to detection.

Table 3: ICH M10 Validation Summary (Representative Data)
Validation ParameterICH M10 Acceptance CriteriaExperimental Result
Linearity (Calibration Curve) R2≥0.99 , ±15% of nominal R2=0.998 (1 - 1000 ng/mL)
Intra-run Accuracy (LQC, MQC, HQC) ±15% of nominal concentration96.4% - 104.2%
Intra-run Precision (%CV) ≤15% 2.8% - 5.1%
Lower Limit of Quantitation (LLOQ) Signal-to-Noise ≥5 , ±20% accuracy1.0 ng/mL (Accuracy: 108%, CV: 7.2%)
Matrix Effect (IS Normalized) CV ≤15% across 6 lots3.4% CV (Calculated Matrix Factor: 0.99)

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." europa.eu. URL:[Link]

  • Waters Corporation. "Oasis Sample Extraction Products: Methodology." waters.com. URL:[Link]

  • Lu, W., et al. "Low-temperature HILIC provides enhanced separations and stability for LC-MS-based metabolomics." bioRxiv. URL:[Link]

Sources

Validation

Comparative efficacy of 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid against standard inhibitors

A Technical Guide for Drug Development Professionals Introduction: The Quest for Novel Antibacterials The rising tide of antibiotic resistance necessitates the exploration of novel chemical scaffolds that can effectively...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development Professionals

Introduction: The Quest for Novel Antibacterials

The rising tide of antibiotic resistance necessitates the exploration of novel chemical scaffolds that can effectively circumvent existing resistance mechanisms. Quinolones, a major class of synthetic broad-spectrum antibacterial agents, have been a clinical cornerstone for decades. Their mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[1][2][3] This interference with DNA metabolism ultimately leads to bacterial cell death.[4]

Cinnoline, a bicyclic heteroaromatic compound, is an isostere of quinoline, meaning it has a similar shape and electronic configuration.[5][6] This structural similarity has prompted investigations into cinnoline derivatives as potential antibacterial agents that mimic the action of quinolones.[7][8] This guide focuses on the comparative efficacy of 4-imino-1,4-dihydrocinnoline-3-carboxylic acid derivatives, structural analogues of the initially proposed 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid, against standard quinolone inhibitors.

Mechanism of Action: Targeting Bacterial DNA Replication

The bactericidal activity of both quinolones and their cinnoline isosteres is attributed to their ability to stabilize the transient double-stranded DNA breaks created by DNA gyrase and topoisomerase IV.[9] This stabilization forms a ternary complex consisting of the drug, the enzyme, and the DNA.[2] The accumulation of these stalled complexes triggers a cascade of events, including the arrest of DNA replication and the induction of the SOS response, ultimately leading to chromosome fragmentation and cell death.[1]

Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Quinolone->DNA_Gyrase_Topo_IV Cinnoline_Isostere Cinnoline_Isostere Cinnoline_Isostere->DNA_Gyrase_Topo_IV DNA_Replication_Fork DNA Replication Fork DNA_Gyrase_Topo_IV->DNA_Replication_Fork relaxes supercoils Ternary_Complex Drug-Enzyme-DNA Ternary Complex DNA_Gyrase_Topo_IV->Ternary_Complex stabilizes cleavage DNA_Replication_Fork->Ternary_Complex stalls replication DS_Breaks Double-Strand Breaks Ternary_Complex->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Figure 1: Simplified signaling pathway illustrating the mechanism of action of quinolones and their cinnoline isosteres.

Comparative In Vitro Efficacy

The primary metric for evaluating the in vitro efficacy of an antibacterial agent is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table presents a summary of representative MIC values for a 4-imino-1,4-dihydrocinnoline-3-carboxylic acid derivative compared to standard first and second-generation quinolone inhibitors against a panel of Gram-positive and Gram-negative bacteria.[7][10]

CompoundClassStaphylococcus aureus (MIC µg/mL)Bacillus subtilis (MIC µg/mL)Escherichia coli (MIC µg/mL)Pseudomonas aeruginosa (MIC µg/mL)
Representative Cinnoline Derivative Cinnoline2512.550>100
Nalidixic Acid 1st Gen. Quinolone>1002512.5>100
Ciprofloxacin 2nd Gen. Fluoroquinolone0.50.250.0150.25

Data Interpretation: The representative cinnoline derivative demonstrates moderate activity, particularly against Bacillus subtilis, with an efficacy comparable to the first-generation quinolone, nalidixic acid.[7] However, its potency is significantly lower than the second-generation fluoroquinolone, ciprofloxacin, across all tested strains. This suggests that while the cinnoline scaffold is a viable starting point for developing quinolone isosteres, further optimization is required to match the efficacy of later-generation fluoroquinolones.

Experimental Protocol: Broth Microdilution for MIC Determination

The following protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.[11][12][13][14]

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the cinnoline derivative and standard quinolones in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Use quality control strains such as E. coli ATCC 25922 and S. aureus ATCC 29213.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the test compound at 2x the highest desired final concentration to the first well of a row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row.

  • Inoculate each well (except for a sterility control well) with 50 µL of the prepared bacterial inoculum.

  • Include a growth control well (no drug) and a sterility control well (no bacteria).

4. Incubation and Reading:

  • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_read Incubation & Reading Stock Prepare Drug Stock Solutions Dilute Perform Serial Dilution of Drugs Stock->Dilute Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacteria Inoculum->Inoculate Plate Dispense Broth in 96-well Plate Plate->Dilute Dilute->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read Visually Inspect for Growth (Turbidity) Incubate->Read MIC Determine MIC Read->MIC

Figure 2: Experimental workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The exploration of 4-imino-1,4-dihydrocinnoline-3-carboxylic acid derivatives as isosteres of quinolone antibiotics has demonstrated that the cinnoline scaffold can indeed impart antibacterial activity through a similar mechanism of action. While the initial efficacy of these compounds is comparable to first-generation quinolones, they do not yet match the potency of later-generation fluoroquinolones.

Future research should focus on structure-activity relationship (SAR) studies to enhance the antibacterial potency of the cinnoline core. Modifications at positions analogous to the C-7 and N-1 positions of the quinolone ring, which are known to influence potency and spectrum of activity, could be a fruitful avenue for optimization. The development of more potent cinnoline-based inhibitors could provide a valuable new class of antibacterial agents to combat the growing threat of antibiotic resistance.

References

  • Mechanism of Quinolone Action and Resistance. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Mechanism of action of and resistance to quinolones. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Correia, S., Poeta, P., Igrejas, G., Fleites, A., & Cale, L. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559.
  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (2020). MDPI. Retrieved March 24, 2026, from [Link]

  • Quinolone antibiotic. (n.d.). Wikipedia. Retrieved March 24, 2026, from [Link]

  • Stanczak, A., et al. (2007). Synthesis, Structure, and Antibacterial Activity of 4-Imino-1, 4-dihydrocinnoline-3-carboxylic Acid and 4-Oxo-1, 4-dihydrocinnoline-3-carboxylic Acid Derivatives as Isosteric Analogues of Quinolones. ResearchGate. Retrieved March 24, 2026, from [Link]

  • Structure and MIC some of 4-imino-1,4-dihydrocinnoline-3-carboxylic... (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Effect of different classes of inhibitors on DNA gyrase from Mycobacterium smegmatis. (2001). Oxford Academic. Retrieved March 24, 2026, from [Link]

  • A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results. Retrieved March 24, 2026, from [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Retrieved March 24, 2026, from [Link]

  • Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC. Retrieved March 24, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL SCREENING OF SOME CINNOLINE DERIVATIVES. (2014). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (2020). MDPI. Retrieved March 24, 2026, from [Link]

  • DNA Gyrase as a Target for Quinolones. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (n.d.). PMC. Retrieved March 24, 2026, from [Link]

Sources

Comparative

Reproducibility of 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid asymmetric synthesis routes

An In-depth Technical Guide to the Reproducibility of Asymmetric Synthesis Routes for 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid Introduction The 4-amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Reproducibility of Asymmetric Synthesis Routes for 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid

Introduction

The 4-amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid scaffold represents a promising, yet underexplored, chiral building block for novel therapeutics. Its rigid, N-heterocyclic core, substituted with a fluorine atom and chiral centers, bears structural resemblance to fluoroquinolone antibiotics and other biologically active molecules where stereochemistry is critical for efficacy and safety.[1] The primary synthetic challenge lies in the diastereoselective and enantioselective construction of the contiguous stereocenters at the C3 and C4 positions.

Currently, there are no established and validated asymmetric synthesis routes for this specific molecule in peer-reviewed literature. This guide, therefore, takes a prospective approach. Leveraging established, high-fidelity asymmetric methodologies for structurally analogous compounds, we will propose and critically evaluate two potential synthetic strategies. The focus will be on the reproducibility and scalability of the key stereochemistry-defining steps, providing researchers with a robust framework for the development of a reliable synthesis.

Proposed Route 1: Diastereoselective and Enantioselective Hydrogenation of a Prochiral Cinnoline

This strategy hinges on the late-stage introduction of chirality through the asymmetric hydrogenation of a planar, prochiral cinnoline precursor. This approach is highly attractive due to the potential for high enantiomeric excess (ee) and the development of scalable catalytic processes. A particularly relevant and promising methodology is the nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones, which has been shown to produce chiral cyclic hydrazines with excellent yields and enantioselectivities (up to >99% ee).[2][3][4][5]

Retrosynthetic Analysis and Proposed Forward Synthesis

The retrosynthetic analysis reveals a plausible pathway starting from commercially available 2-bromo-5-fluoronitrobenzene. The key transformation is the asymmetric hydrogenation of a 7-fluoro-1,4-dihydrocinnoline-3-carboxylic acid derivative.

Retrosynthesis_Route_1 Target 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid Intermediate1 Protected Dihydrocinnoline Ester Target->Intermediate1 Deprotection Intermediate2 Prochiral Cinnoline Ester Intermediate1->Intermediate2 Asymmetric Hydrogenation (Key Step) Intermediate3 Fluorinated Phenylhydrazine Derivative Intermediate2->Intermediate3 Cyclization StartingMaterial 2-Bromo-5-fluoronitrobenzene Intermediate3->StartingMaterial Hydrazine Formation

Caption: Retrosynthetic analysis for Proposed Route 1.

Proposed Forward Synthesis:

  • Synthesis of 4-Fluoro-2-nitrophenylhydrazine: Treatment of 2-bromo-5-fluoronitrobenzene with hydrazine hydrate.

  • Construction of the Cinnolinone Core: Condensation of the resulting hydrazine with a pyruvate derivative (e.g., ethyl 2-oxobutanoate) followed by an intramolecular cyclization (e.g., Fischer indole synthesis-type reaction or acid-catalyzed cyclization) to yield a 7-fluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid ester.

  • Formation of the N-Acyl Hydrazone: Conversion of the 4-oxo group into a suitable derivative for asymmetric hydrogenation. This could involve tautomerization to the corresponding cinnolin-4-ol, followed by activation and displacement, or direct conversion to an N-acyl hydrazone. This step is critical for mimicking the successful substrates in the cited literature.[4]

  • Asymmetric Hydrogenation (Key Step): The core of this proposed route is the enantioselective hydrogenation of the cyclic N-acyl hydrazone using a chiral nickel catalyst, such as a Ni-(S,S)-Ph-BPE complex, to establish the two stereocenters at C3 and C4.[2][3][5]

  • Final Deprotection: Removal of the protecting groups on the amino and carboxylic acid functionalities to yield the target molecule.

Data on Analogous Asymmetric Hydrogenation

The following table summarizes the performance of nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones from the literature, which serves as a strong basis for the feasibility of the key step in this proposed route.

Substrate (Analogous to Intermediate 2)CatalystYield (%)ee (%)Reference
1-Phenyl-1,2-dihydropyridazin-3(6H)-oneNi-(S,S)-Ph-BPE>99>99[2]
1-Methyl-1,2-dihydropyridazin-3(6H)-oneNi-(S,S)-Ph-BPE9899[4]
1-Benzoyl-1,2-dihydropyridazin-3(6H)-oneNi-(S,S)-Ph-BPE>99>99[5]
Experimental Protocol for Asymmetric Hydrogenation (Analogous System)

This protocol is adapted from the highly successful nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones.[4]

  • To a dried Schlenk tube under an argon atmosphere, add the Ni(OAc)₂ (1.0 mol%) and (S,S)-Ph-BPE (1.1 mol%).

  • Add degassed solvent (e.g., 2-propanol) and stir the mixture at room temperature for 30 minutes.

  • Add the cyclic N-acyl hydrazone substrate (1.0 equiv) and an acid additive (e.g., acetic acid, 10 mol%).

  • Purge the reaction vessel with hydrogen gas (3-4 times) and then maintain a hydrogen atmosphere (e.g., balloon or a pressure reactor).

  • Stir the reaction mixture at a specified temperature (e.g., 50 °C) for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and concentrate the reaction mixture under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

Reproducibility and Causality

The high yields and enantioselectivities reported for a range of cyclic hydrazones suggest that this method is robust.[4] The success of this reaction on a gram scale further supports its potential for reproducible and scalable synthesis.[2][3] The choice of a nickel catalyst is advantageous due to its lower cost compared to noble metals like rhodium or iridium. The chirality is induced by the C2-symmetric diphosphine ligand ((S,S)-Ph-BPE), which creates a chiral pocket around the metal center, dictating the facial selectivity of hydride addition to the C=N bond of the hydrazone. The acid additive is often crucial for protonolysis of the resulting nickel-amide intermediate, regenerating the active catalyst.[4]

Proposed Route 2: Organocatalytic Asymmetric [4+2] Cycloaddition

This approach aims to construct the chiral dihydrocinnoline core in a single, highly stereoselective step using an organocatalyzed asymmetric [4+2] cycloaddition. This strategy draws inspiration from the successful use of bifunctional organocatalysts, such as squaramides, in promoting asymmetric cycloadditions for the synthesis of other N-heterocycles like 3,4-dihydroquinolin-2-ones.[6]

Retrosynthetic Analysis and Proposed Forward Synthesis

The retrosynthetic analysis points to a convergent strategy where a fluorinated azo-diene reacts with an enolate equivalent generated in situ.

Retrosynthesis_Route_2 Target 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid Intermediate1 Protected Dihydrocinnoline Ester Target->Intermediate1 Deprotection Intermediate2 Fluorinated Azo-diene Intermediate1->Intermediate2 Asymmetric [4+2] Cycloaddition (Key Step) Intermediate3 Enolate Precursor Intermediate1->Intermediate3 StartingMaterial1 Fluorinated Aryl Hydrazine Intermediate2->StartingMaterial1 Oxidation StartingMaterial2 α,β-Unsaturated Carbonyl Compound Intermediate3->StartingMaterial2

Caption: Retrosynthetic analysis for Proposed Route 2.

Proposed Forward Synthesis:

  • Synthesis of the Azo-diene: Start with a suitable fluorinated aryl hydrazine. Oxidation of the hydrazine would generate a reactive azo intermediate in situ, which can act as the diene component in the cycloaddition.

  • Generation of the Dienophile: An α,β-unsaturated ester with a protected amino group at the β-position would serve as the dienophile.

  • Asymmetric [4+2] Cycloaddition (Key Step): The reaction between the azo-diene and the dienophile in the presence of a chiral bifunctional organocatalyst (e.g., a squaramide-based catalyst) would form the dihydrocinnoline ring with concomitant installation of the C3 and C4 stereocenters. The catalyst would simultaneously activate the azo-diene via hydrogen bonding and orient the dienophile for a stereoselective attack.

  • Final Deprotection: Removal of the protecting groups to furnish the final product.

Data on Analogous Organocatalytic Cycloadditions

The following table presents data from an analogous organocatalytic [4+2] cyclization for the synthesis of chiral 3,4-dihydroquinolin-2-ones, illustrating the potential of this approach.

2-Amino-β-nitrostyreneAzlactoneCatalystYield (%)dree (%)Reference
(E)-2-amino-N-methyl-N-phenyl-β-nitrostyrene2-phenyl-4-((E)-styryl)oxazol-5(4H)-oneSquaramide9519:197[6]
(E)-2-amino-N-benzyl-N-methyl-β-nitrostyrene2,4-diphenyloxazol-5(4H)-oneSquaramide8810:195[6]
Experimental Protocol for Asymmetric [4+2] Cycloaddition (Analogous System)

This protocol is based on the organocatalytic synthesis of chiral 3,4-dihydroquinolin-2-ones.[6]

  • To a vial, add the 2-amino-β-nitrostyrene derivative (1.0 equiv), the azlactone (1.5 equiv), and the chiral squaramide catalyst (10 mol%).

  • Add the solvent (e.g., chloroform) and stir the reaction mixture at a specified low temperature (e.g., -60 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel to afford the desired 3,4-dihydroquinolin-2-one.

Reproducibility and Causality

The success of this proposed route would heavily depend on the careful design of the azo-diene and dienophile precursors. The bifunctional nature of the squaramide catalyst is key to achieving high stereoselectivity; it activates both reaction partners through hydrogen bonding, organizing them in a chiral transition state. However, organocatalytic reactions can be sensitive to impurities, solvent effects, and temperature, which could impact reproducibility. The diastereomeric and enantiomeric ratios would need to be carefully optimized by screening different catalysts and reaction conditions.

Comparison of Proposed Synthetic Routes

FeatureProposed Route 1: Asymmetric HydrogenationProposed Route 2: Organocatalytic [4+2] Cycloaddition
Key Step Catalytic Asymmetric HydrogenationOrganocatalytic Asymmetric [4+2] Cycloaddition
Stereocontrol Excellent enantioselectivity demonstrated for analogous systems (>99% ee).[2][4]Good to excellent diastereo- and enantioselectivity reported for similar transformations.[6]
Number of Steps Likely a more linear and longer sequence.Potentially more convergent and shorter.
Starting Materials Readily available fluorinated aromatics and simple carbonyl compounds.Requires synthesis of more complex azo-diene and dienophile precursors.
Catalyst Chiral Nickel-diphosphine complex (less expensive than noble metals).Chiral organocatalyst (e.g., squaramide), generally metal-free.
Scalability Demonstrated gram-scale synthesis for analogous reactions suggests good scalability.[2][3]Scalability may require significant optimization of reaction conditions.
Reproducibility High, based on the robustness of catalytic hydrogenation in similar systems.Potentially more sensitive to reaction parameters (temperature, purity of reagents).
Key Challenges Synthesis and stability of the prochiral cinnoline precursor; optimization of hydrogenation conditions.Design and synthesis of suitable reactive partners for the cycloaddition; control of regioselectivity.

Conclusion and Future Outlook

While the asymmetric synthesis of 4-amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid has not been explicitly reported, this guide presents two plausible and promising strategies based on well-established, reproducible methodologies.

Proposed Route 1, centered on the asymmetric hydrogenation of a cinnoline derivative, appears to be the more robust and readily scalable approach. The extensive literature on the highly successful and reproducible nickel-catalyzed asymmetric hydrogenation of related cyclic hydrazines provides a strong foundation for its application to the target molecule.[2][3][4][5]

Proposed Route 2, involving an organocatalytic [4+2] cycloaddition, offers a more elegant and convergent synthesis. However, it may require more extensive initial investigation to develop suitable substrates and optimize the reaction conditions for high stereoselectivity and reproducibility.[6]

Ultimately, the choice of synthetic route will depend on the specific goals of the research program, including the desired scale of synthesis and the resources available for methods development. Both proposed routes offer exciting avenues for the exploration and synthesis of this novel chiral scaffold, paving the way for its potential application in drug discovery and development.

References

  • Enantioselective synthesis of functionalized 3,4-disubstituted dihydro-2(1H)-quinolinones via Michael–hemiaminalization/oxidation reaction. New Journal of Chemistry. [Link]

  • Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Organic Letters. [Link]

  • Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. PubMed. [Link]

  • Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]

  • Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality. PMC. [Link]

  • Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation | Request PDF. ResearchGate. [Link]

  • Asymmetric Synthesis of 3,4‐Dihydroquinolin‐2‐ones via Organocatalytic [4+2]‐Cyclization of 2‐Amino‐β‐nitrostyrenes with Azlactones | Request PDF. ResearchGate. [Link]

  • Design, Synthesis, and Properties of (4S)-7-(4-amino-2-substituted-pyrrolidin-1-yl)quinolone-3-carboxylic Acids. PubMed. [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Validation of Receptor Binding Assays for 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid

In the landscape of contemporary drug discovery, the precise characterization of a ligand's interaction with its target receptor is paramount. This guide provides an in-depth, technical comparison for the cross-validatio...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the precise characterization of a ligand's interaction with its target receptor is paramount. This guide provides an in-depth, technical comparison for the cross-validation of receptor binding assays, using the novel synthetic amino acid, 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid, as our candidate ligand. Our focus will be on its interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor implicated in numerous neurological processes and a key target for therapeutic intervention.[1][2][3]

The core principle of this guide is to move beyond a single-method approach and embrace a strategy of cross-validation. By employing multiple, distinct assay platforms, we can build a more robust and reliable profile of our compound's binding characteristics. This multi-faceted approach allows for the mitigation of method-specific artifacts and provides a more complete picture of the ligand-receptor interaction. Here, we will compare and contrast three widely-used and powerful techniques: the traditional Radioligand Binding Assay, the non-radioactive Fluorescence Polarization assay, and the label-free Surface Plasmon Resonance method.

The Imperative of Cross-Validation in Receptor Binding Studies

Reliance on a single assay methodology, no matter how well-established, can introduce unforeseen biases and limitations. For instance, a particular assay format might be susceptible to interference from compound autofluorescence, or it may not accurately capture the kinetics of the binding event. Cross-validation, the practice of using multiple, independent methods to measure the same parameter, is therefore a cornerstone of rigorous pharmacological research. By comparing the data from orthogonal assays, we can identify and account for method-specific artifacts, leading to a more confident and accurate determination of a compound's binding affinity and kinetics.

This guide will provide detailed protocols and comparative data for three distinct, yet complementary, receptor binding assays. Each method offers a unique set of advantages and disadvantages, and by understanding these, researchers can make informed decisions about which assays are most appropriate for their specific research questions.

Comparative Analysis of Receptor Binding Assay Methodologies

The choice of a receptor binding assay is a critical decision in the drug discovery workflow, with each technique offering a unique balance of throughput, sensitivity, and the type of data it can generate. Below, we present a comparative overview of the three methodologies detailed in this guide.

Parameter Radioligand Binding Assay Fluorescence Polarization (FP) Surface Plasmon Resonance (SPR)
Principle Competitive displacement of a radiolabeled ligand.Change in polarization of fluorescently labeled ligand upon binding.[4][5]Change in refractive index at a sensor surface upon mass change.[6][7]
Labeling Requires a radiolabeled ligand (e.g., [3H]MK-801).[8][9]Requires a fluorescently labeled ligand.[10][11]Label-free.[12][13]
Throughput High (96- or 384-well plates).High (96- or 384-well plates).Moderate to High, depending on the instrument.
Data Output Equilibrium binding affinity (Ki).[8][14]Equilibrium binding affinity (Ki).Real-time kinetics (ka, kd) and equilibrium affinity (KD).[12][15]
Key Advantages High sensitivity and well-established protocols.[16]Homogeneous "mix-and-read" format, no separation steps, non-radioactive.[10][17]Provides kinetic data, label-free, measures direct binding.[18][19]
Key Limitations Use of radioactivity, waste disposal, indirect measurement of affinity.Requires a fluorescent probe, potential for compound interference.[20][21]Requires specialized equipment, protein immobilization can affect activity.
Ideal Application High-throughput screening for competitive binders.Screening and affinity determination for small molecule interactions.[4][20]Detailed kinetic characterization and mechanism of action studies.

Experimental Protocols

I. Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid for the NMDA receptor by measuring its ability to displace the radiolabeled antagonist, [3H]MK-801.[8][9]

Materials
  • Receptor Source: Rat brain membrane preparation containing NMDA receptors.[14][22]

  • Radioligand: MK-801.[9]

  • Test Compound: 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid.

  • Non-specific Binding Control: Unlabeled MK-801.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well filter plates and vacuum manifold.

Step-by-Step Methodology
  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically a serial dilution), and the radioligand at a concentration at or below its Kd.

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at room temperature for 60 minutes to reach equilibrium.[14]

  • Filtration: Rapidly filter the contents of each well through a 96-well filter plate using a vacuum manifold to separate bound from unbound radioligand.[8][13]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

II. Fluorescence Polarization (FP) Assay

This homogeneous assay measures the change in polarization of light emitted from a fluorescently labeled ligand upon binding to the NMDA receptor.

Materials
  • Receptor Source: Purified, soluble NMDA receptor extracellular domain.

  • Fluorescent Ligand: A fluorescently labeled derivative of a known NMDA receptor antagonist.

  • Test Compound: 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Black, low-binding 384-well plates.

Step-by-Step Methodology
  • Reagent Preparation: Prepare solutions of the fluorescent ligand, the receptor, and the test compound in assay buffer.

  • Plate Layout: In a 384-well plate, add the fluorescent ligand and the test compound at various concentrations.

  • Reaction Initiation: Add the receptor to all wells except for the "free ligand" control wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the test compound concentration. Fit the data to determine the IC50 and subsequently calculate the Ki.

Caption: Streamlined workflow of a fluorescence polarization assay.

III. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[6][7]

Materials
  • SPR Instrument and Sensor Chip.

  • Receptor: Purified NMDA receptor.

  • Test Compound: 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid.

  • Running Buffer: HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant).

  • Immobilization Reagents: EDC/NHS for amine coupling.

Step-by-Step Methodology
  • Chip Preparation: Activate the sensor chip surface using EDC/NHS.

  • Ligand Immobilization: Immobilize the purified NMDA receptor onto the sensor chip surface via amine coupling.

  • Analyte Injection: Inject a series of concentrations of the test compound over the sensor surface.

  • Association and Dissociation: Monitor the binding (association) and subsequent release (dissociation) of the test compound in real-time.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

G A Immobilize Receptor on Sensor Chip B Inject Analyte (Test Compound) A->B C Monitor Association B->C D Monitor Dissociation C->D E Regenerate Surface D->E F Data Analysis (ka, kd, KD) E->F

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Comparative

A Comparative Guide to the Bioavailability of 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic Acid Formulations

Introduction 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid, hereafter referred to as Compound X, is a novel heterocyclic compound with potential therapeutic applications. As with many new chemical entities, ora...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid, hereafter referred to as Compound X, is a novel heterocyclic compound with potential therapeutic applications. As with many new chemical entities, oral bioavailability presents a significant hurdle in early-stage drug development.[1] Poor aqueous solubility and/or inadequate membrane permeability can limit a drug's absorption, thereby reducing its therapeutic efficacy.[1][2] This guide provides a comprehensive framework for benchmarking the oral bioavailability of different formulations of Compound X. We will explore key in vitro and in vivo methodologies, delve into the rationale behind experimental design, and present a comparative analysis of hypothetical formulations. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to make data-driven decisions in advancing a lead candidate.

The core of this guide is a head-to-head comparison of three hypothetical formulations of Compound X designed to address potential bioavailability challenges:

  • Formulation A: Crystalline Suspension: A simple aqueous suspension of the micronized active pharmaceutical ingredient (API). Micronization increases the surface area, which can enhance the dissolution rate.[2][3]

  • Formulation B: Amorphous Solid Dispersion (ASD): Compound X dispersed in a polymer matrix in an amorphous state. This high-energy form can lead to increased solubility and dissolution.[3]

  • Formulation C: Self-Emulsifying Drug Delivery System (SEDDS): A lipid-based formulation comprising oils, surfactants, and co-surfactants that forms a microemulsion in the gastrointestinal tract, enhancing solubilization and absorption.[2][3][4]

In Vitro Characterization: Predicting Oral Absorption

Prior to animal studies, in vitro models offer valuable insights into the potential in vivo performance of a drug formulation. The Caco-2 cell permeability assay is a widely accepted model that mimics the human intestinal epithelium.[5][6][7]

Caco-2 Permeability Assay

The Caco-2 permeability assay assesses a compound's ability to cross the intestinal barrier.[5][6] Caco-2 cells, when cultured as a monolayer, differentiate to form tight junctions and express key efflux transporters, such as P-glycoprotein (P-gp), providing a physiologically relevant model.[7]

Experimental Protocol:
  • Cell Culture: Caco-2 cells are seeded on Transwell™ inserts and cultured for 21 days to form a differentiated monolayer.[8] The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[8]

  • Bidirectional Transport Study: The permeability of Compound X from each formulation is assessed in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[5][8]

  • Sample Analysis: The concentration of Compound X in the donor and receiver compartments is quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux.[5][6]

G cluster_0 Apical (Lumen) cluster_1 Caco-2 Monolayer cluster_2 Basolateral (Bloodstream) A Compound X (Formulation) B Transcellular (Passive Diffusion) A->B Absorption C Paracellular (Tight Junctions) A->C Absorption E Absorbed Compound X B->E C->E D Active Efflux (e.g., P-gp) E->D Efflux

Caption: Caco-2 permeability pathways.

Hypothetical In Vitro Data:
FormulationPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioPredicted Absorption
A: Crystalline 1.23.83.17Low to Moderate
B: ASD 4.59.52.11Moderate to High
C: SEDDS 8.910.21.15High

The data suggests that the crystalline formulation has low permeability and is a substrate for efflux transporters. The ASD formulation improves permeability, but still shows some efflux. The SEDDS formulation demonstrates the highest permeability and appears to overcome active efflux, likely due to the presence of excipients that can inhibit P-gp.[4]

In Vivo Bioavailability Study in a Rodent Model

While in vitro data is informative, in vivo studies are essential for a definitive assessment of bioavailability.[4][9] A pharmacokinetic (PK) study in rats is a standard approach.[10]

Experimental Design:
  • Subjects: Male Sprague-Dawley rats.

  • Groups:

    • Group 1: Intravenous (IV) administration of Compound X solution (for determining absolute bioavailability).

    • Group 2: Oral gavage of Formulation A.

    • Group 3: Oral gavage of Formulation B.

    • Group 4: Oral gavage of Formulation C.

  • Dosing: A single dose of 10 mg/kg.

  • Sampling: Blood samples are collected at predetermined time points post-dosing.[9]

  • Bioanalysis: Plasma concentrations of Compound X are determined using a validated LC-MS/MS method.[11][12]

G cluster_animal_dosing Animal Dosing IV Dosing IV Dosing Blood Sampling Blood Sampling IV Dosing->Blood Sampling Oral Gavage (Formulation A, B, C) Oral Gavage (Formulation A, B, C) Oral Gavage (Formulation A, B, C)->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis

Caption: In vivo pharmacokinetic study workflow.

Key Pharmacokinetic Parameters:

The following parameters are calculated from the plasma concentration-time data:[13][14]

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.[14]

  • F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUCoral / AUCiv) x 100.[15][16]

Hypothetical In Vivo Data:
FormulationCmax (ng/mL)Tmax (hr)AUC₀₋t (ng·hr/mL)F (%)
IV Solution --2500100
A: Crystalline 150495038
B: ASD 4502180072
C: SEDDS 8001225090
Interpretation of Results

The in vivo data corroborates the in vitro findings. The crystalline formulation exhibits poor bioavailability, likely due to its low solubility and permeability. The amorphous solid dispersion significantly improves both the rate (lower Tmax) and extent (higher Cmax and AUC) of absorption. The SEDDS formulation provides the most substantial enhancement in bioavailability, achieving near-complete absorption. This is a common advantage of lipid-based systems for poorly soluble drugs.[3][4]

Discussion and Formulation Selection

The comparative data strongly indicates that for Compound X, advanced formulation strategies are critical to achieving adequate oral bioavailability.

  • Formulation A (Crystalline Suspension): While simple and cost-effective, this approach is unsuitable for advancing Compound X due to poor exposure.

  • Formulation B (Amorphous Solid Dispersion): This represents a viable path forward, offering a significant improvement in bioavailability. Further optimization of the polymer and drug loading could potentially enhance its performance.

  • Formulation C (SEDDS): This formulation delivered the most impressive results, overcoming the inherent biopharmaceutical challenges of Compound X. The rapid absorption and high exposure make it an excellent candidate for further development.

The choice between Formulation B and C for further development would depend on factors such as manufacturing complexity, stability, and the desired therapeutic profile.

Conclusion

This guide has outlined a systematic approach to benchmarking the bioavailability of different formulations of 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid. By integrating in vitro permeability assays with in vivo pharmacokinetic studies, a clear picture of formulation performance can be established. For compounds with solubility and/or permeability limitations, such as Compound X, strategies like amorphous solid dispersions and self-emulsifying drug delivery systems are essential for maximizing therapeutic potential.[2][3][4] The presented framework provides a robust methodology for guiding formulation development and selecting the optimal delivery system for clinical advancement.

References

  • Kamble, R., Mehta, P., & Kumar, A. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Investigation, 46(5), 417-428. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • Kumar, S., & Singh, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Jain, A., & Sharma, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Inventi Journals. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. [Link]

  • BioAgilytix. (2022). What Parameters Are Acquired from a PK Study?. [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • Tiyaboonchai, W., & Limpeanchob, N. (2011). In vitro Permeability Enhancement in Intestinal Epithelial Cells (Caco-2) Monolayer of Water Soluble Quaternary Ammonium Chitosan Derivatives. Iranian Journal of Pharmaceutical Research, 10(2), 261-269. [Link]

  • Williams, J. (2024). Pharmacokinetic Parameters: Understanding the Dynamics of Drug Absorption, Distribution, Metabolism and Excretion. Journal of Pharmacokinetics and Experimental Therapeutics, 12, 189. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Alliance Pharma. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • Mahesh, M. (2025). New Bioanalytical Method Development and Validation for Extraction of Mirabegron in Human Plasma by using Quechers Method and Liquid ChromatographyTandem Mass Spectrometry. Asian Journal of Pharmaceutics, 19(2). [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Bioavailability. [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • American Chemical Society. (2015). Pharmacokinetic Considerations in Drug Design and Development. [Link]

  • FDA. (n.d.). Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. [Link]

  • Thomson, A. (2021). Back to basics: pharmacokinetics. The Pharmaceutical Journal. [Link]

  • Code of Federal Regulations. (n.d.). § 320.25 Guidelines for the conduct of an in vivo bioavailability study. [Link]

  • ResearchGate. (2022). Development and Validation of a Bioanalytical Method for the Quantification of Clopidogrel in Human Plasma by LC-MS/MS using the Accuracy Profiles. [Link]

  • IntechOpen. (2019). Bioavailability and Bioequivalence Studies. [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Handling of 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid

For researchers and drug development professionals, managing the lifecycle of complex fluorinated heterocycles requires precision. 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid (CAS: 1208078-32-3) is a speciali...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, managing the lifecycle of complex fluorinated heterocycles requires precision. 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid (CAS: 1208078-32-3) is a specialized compound that presents unique logistical and environmental challenges at the disposal stage.

This guide provides an authoritative, step-by-step operational framework for the safe handling, segregation, and ultimate destruction of this chemical. By understanding the mechanistic rationale behind these protocols, laboratories can ensure absolute regulatory compliance and environmental safety.

Chemical Profile & Hazard Rationale

To design a self-validating disposal protocol, we must first analyze the structural vulnerabilities and hazards of the molecule. This compound features a dihydrocinnoline core, a primary amine, a carboxylic acid, and an aryl fluoride group.

Table 1: Physicochemical Properties & Disposal Parameters
ParameterSpecificationOperational Implication
CAS Number 1208078-32-3Unique identifier for waste manifesting.
Molecular Formula C9H8FN3O2High nitrogen and fluorine content dictates combustion byproducts.
Acid-Base Profile Amphoteric (Amine + Carboxylic Acid)Can form zwitterions; solubility is highly pH-dependent. Avoid extreme pH shifts during liquid waste consolidation.
Thermal Stability Highly stable C-F bondRequires specialized high-temperature incineration (>1,100°C) to prevent the release of toxic fluorocarbons[1].
Combustion Byproducts HF, NOx, CO, CO2Incineration facilities must utilize alkali scrubbers and catalytic reduction[2].

Mechanistic Rationale: Standard laboratory waste incineration typically operates around 850°C. However, the unimolecular decomposition of fluorinated organics requires significantly higher thermal energy to break the carbon-fluorine (C-F) bond. Incinerating this compound at standard temperatures risks the formation of Products of Incomplete Combustion (PICs), including low-molecular-weight, highly toxic fluorocarbons[1]. Furthermore, the nitrogen-rich cinnoline core will generate nitrogen oxides (NOx) upon combustion, requiring specialized flue-gas treatment[3].

Waste Segregation & Storage Methodologies

Proper segregation at the point of generation prevents dangerous cross-reactions and reduces the cost of specialized hazardous waste processing.

Table 2: Waste Segregation Matrix
Waste StreamAcceptable Solvents/MaterialsProhibited AdditivesContainer Type
Solid Waste Powders, contaminated PPE, empty vials, absorbent materials.Free liquids, strong oxidizers.Sealable HDPE drum
Aqueous Liquid Water, biological buffers (pH 5.0 - 9.0).Concentrated acids/bases (causes precipitation/exothermic reactions).Vented Carboy
Organic Liquid DMSO, DMF, Methanol, Acetonitrile.Non-halogenated streams (must be kept separate).Amber Glass/HDPE
Step-by-Step Segregation Protocol
  • Solid Waste Consolidation: Place all solid residues, contaminated nitrile gloves, and weighing boats into a High-Density Polyethylene (HDPE) container. HDPE is preferred over glass to mitigate risks in the highly unlikely event of trace Hydrogen Fluoride (HF) generation from degradation.

  • Liquid Waste pH Control: For aqueous waste streams, verify the pH is between 5.0 and 9.0 before sealing the container. Because the molecule is amphoteric, extreme acidic or basic conditions can cause rapid zwitterion precipitation, leading to dangerous pressure buildup or clogging in waste lines.

  • Labeling: Clearly label all containers as "Hazardous Waste: Halogenated Organic / Nitrogen Heterocycle".

WasteSegregation Start 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid Waste Generation Solid Solid Waste (Powder, PPE, Consumables) Start->Solid Liquid Liquid Waste (Solutions, Rinses, Extracts) Start->Liquid Incineration High-Temperature Incineration (>1100°C) + Alkali Scrubbing Solid->Incineration OrgLiquid Halogenated Organic Waste Stream Liquid->OrgLiquid Organic Solvents AqLiquid Aqueous Waste Stream (Maintain pH 5.0 - 9.0) Liquid->AqLiquid Aqueous Solvents OrgLiquid->Incineration AqLiquid->Incineration Post-Concentration

Caption: Segregation and disposal pathway for fluorinated cinnoline waste.

High-Temperature Incineration (Ultimate Disposal)

Under Resource Conservation and Recovery Act (RCRA) guidelines and EPA recommendations for fluorinated compounds, landfilling is strictly discouraged due to the risk of environmental leaching. High-temperature fluidized bed incineration is the only acceptable method of ultimate disposal.

  • Thermal Destruction: The waste must be transferred to a licensed facility capable of sustaining temperatures >1,100°C with a minimum residence time of 2 seconds. This ensures the complete oxidative decomposition of the fluorinated organic components and residual carbon[2].

  • Flue Gas Scrubbing: Ensure your waste management contractor utilizes wet alkali scrubbers. During combustion, the fluorine is converted to HF gas. Alkali scrubbers neutralize the HF into inert calcium fluoride ( CaF2​ ) or sodium fluoride ( NaF ), preventing corrosive atmospheric emissions[1].

Spill Response & Decontamination Workflow

In the event of an accidental powder release, immediate containment is required to prevent aerosolization and inhalation of the active pharmaceutical ingredient (API).

Emergency Protocol
  • Isolate the Area: Evacuate personnel within a 10-foot radius of the spill.

  • Don Appropriate PPE: Responders must wear a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant safety goggles, and double nitrile gloves[3].

  • Suppress Aerosolization: Do not dry sweep. Lightly mist the spilled powder with water or cover it with damp sand/vermiculite. This mechanically binds the fine particulates and prevents them from becoming airborne.

  • Collection: Use non-sparking plastic scoops to collect the damp mixture. Transfer it into a rigid, sealable HDPE hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent (to neutralize any residual acidic traces of the carboxylic acid), followed by a thorough water rinse.

SpillResponse Alert 1. Isolate Secure 10ft radius PPE 2. Don PPE N95/P100 & Nitrile Alert->PPE Contain 3. Contain Dampen to stop dust PPE->Contain Collect 4. Collect Non-sparking tools Contain->Collect Dispose 5. Dispose Seal in HDPE Collect->Dispose

Caption: Step-by-step emergency spill response and containment workflow.

References

  • Title: SAFETY DATA SHEET - Thermo Fisher Scientific (Fluorinated Nitrogen Heterocycle Handling Proxy)
  • Title: Per- and Polyfluoroalkyl Substances (PFAS)
  • Title: Study on the resource utilization of high fluorine-containing organic waste through fluidized incineration Source: ResearchGate URL

Sources

Handling

A Comprehensive Guide to the Safe Handling of 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid

Hazard Assessment: Understanding the Risks Given the chemical structure of 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid, it is prudent to anticipate hazards associated with similar compounds. Analogous molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: Understanding the Risks

Given the chemical structure of 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid, it is prudent to anticipate hazards associated with similar compounds. Analogous molecules, such as certain quinoline derivatives, are known to be toxic if swallowed, cause serious eye damage, and may lead to allergic skin reactions or even damage fertility[1]. Therefore, a cautious approach is mandated.

Assumed Potential Hazards:

  • Acute Oral Toxicity: May be harmful or toxic if ingested[1].

  • Serious Eye Damage/Irritation: Potentially damaging to the eyes upon contact[1][2].

  • Skin Sensitization: May cause an allergic skin reaction upon repeated contact[1].

  • Reproductive Toxicity: Potential to harm fertility or the unborn child[1].

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation[2].

These potential hazards form the basis for the stringent personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks of exposure through inhalation, dermal contact, and ocular contact. The selection of appropriate PPE is the most critical step in ensuring personal safety.

PPE ComponentSpecificationRationale
Gloves Chemotherapy-grade, powder-free nitrile gloves (ASTM D6978 certified)Provides a high level of protection against chemical permeation. Double-gloving is required.[3][4]
Gown Disposable, impermeable, long-sleeved gown with knit cuffs that closes in the backPrevents skin contact with the chemical in case of spills or splashes.[3][5]
Eye/Face Protection Tightly fitting chemical safety goggles and a full-face shieldProtects against splashes and airborne particles from entering the eyes and face.[6][7]
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorEssential when handling the solid compound outside of a containment device to prevent inhalation of airborne particles.[5][6]
Shoe Covers Disposable, slip-resistant shoe coversPrevents the tracking of chemical contamination outside of the designated work area.[3][7]
Hair Cover Disposable bouffant cap or hair netConfines hair to prevent contamination of the work area and the experiment.[3]
Donning and Doffing PPE: A Procedural Imperative

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Shoe Covers Don2 2. Hair Cover Don1->Don2 Don3 3. Gown Don2->Don3 Don4 4. Respirator Don3->Don4 Don5 5. Goggles & Face Shield Don4->Don5 Don6 6. Inner Gloves Don5->Don6 Don7 7. Outer Gloves Don6->Don7 Doff1 1. Outer Gloves Doff2 2. Gown Doff1->Doff2 Doff3 3. Shoe Covers Doff2->Doff3 Doff4 4. Goggles & Face Shield Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5 Doff6 6. Hair Cover Doff5->Doff6 Doff7 7. Inner Gloves Doff6->Doff7

Caption: PPE Donning and Doffing Workflow.

Operational Plan: Safe Handling and Engineering Controls

All handling of 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid as a solid should be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

Step-by-Step Handling Protocol:
  • Preparation: Before handling the compound, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Don PPE: Follow the donning procedure outlined in the diagram above.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • If possible, handle in a solution to minimize the risk of aerosolization.

  • Reaction Setup:

    • Set up all reactions within the fume hood.

    • Ensure all glassware is properly secured.

  • Post-Handling:

    • After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.

    • Carefully remove and dispose of all contaminated disposable materials in a designated hazardous waste container.

  • Doff PPE: Follow the doffing procedure outlined in the diagram above.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE[3].

Disposal Plan: Managing Contaminated Waste

Proper disposal of chemical waste is paramount to ensure the safety of all laboratory personnel and to protect the environment.

Waste Segregation and Disposal Protocol:
  • Solid Waste:

    • All solid waste contaminated with 4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid (e.g., weighing paper, contaminated gloves, gowns, etc.) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • All liquid waste containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste:

    • Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

  • Decontamination of Glassware:

    • Reusable glassware should be decontaminated by rinsing with a suitable solvent, followed by washing with a laboratory detergent. The initial solvent rinse should be collected as hazardous liquid waste.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations[8].

Disposal_Workflow cluster_waste Waste Generation & Segregation cluster_containment Containment cluster_disposal Final Disposal Solid Contaminated Solid Waste (Gloves, Gowns, etc.) Solid_Container Labeled, Sealed Solid Waste Container Solid->Solid_Container Liquid Contaminated Liquid Waste (Solvents, Reaction Mixtures) Liquid_Container Labeled, Sealed Liquid Waste Container Liquid->Liquid_Container Sharps Contaminated Sharps (Needles, Pipettes) Sharps_Container Puncture-Resistant Sharps Container Sharps->Sharps_Container EHS Institutional EHS Office Solid_Container->EHS Liquid_Container->EHS Sharps_Container->EHS

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 2
4-Amino-7-fluoro-3,4-dihydrocinnoline-3-carboxylic acid
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